molecular formula C29H38N4O10 B608756 Lymecycline CAS No. 992-21-2

Lymecycline

Cat. No.: B608756
CAS No.: 992-21-2
M. Wt: 602.6 g/mol
InChI Key: PZTCVADFMACKLU-UEPZRUIBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lymecycline is a second-generation, broad-spectrum tetracycline antibiotic used in biomedical research for its bacteriostatic properties . Its primary research applications include the study of bacterial protein synthesis inhibition and the investigation of acne vulgaris pathogenesis, particularly the role of Cutibacterium acnes (formerly Propionibacterium acnes ) in skin inflammation . Researchers value this compound for its high solubility and efficient active transport-mediated absorption in the intestinal tract, which distinguishes it from earlier tetracyclines . The compound's mechanism of action involves binding to the 30S ribosomal subunit, thereby blocking the access of aminoacyl-tRNA to the mRNA-ribosome complex . This inhibition prevents the elongation of peptide chains, ultimately halting bacterial protein synthesis . In acne research, its effect is attributed both to the inhibition of susceptible skin bacteria and a reduction in free fatty acids in sebum, which are implicated in inflammatory lesions . This compound is supplied as a compound where 408 mg is equivalent to 300 mg of tetracycline base . It is critical to note that this product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Safety Data Sheet (SDS) guidelines must be consulted and followed prior to use.

Properties

IUPAC Name

(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTCVADFMACKLU-UEPZRUIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCC[C@@H](C(=O)O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

928.1±65.0
Record name Lymecycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

992-21-2
Record name Lymecycline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lymecycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lymecycline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYMECYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6EM3S13P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lymecycline's Mechanism of Action on the 30S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism by which lymecycline, a tetracycline-class antibiotic, exerts its bacteriostatic effect through interaction with the 30S ribosomal subunit. This compound, a prodrug, is converted to the active form, tetracycline, which is the primary agent of antibacterial activity. This guide details the binding interactions, conformational changes, and functional consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound, through its active form tetracycline, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] This binding event physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[4] By preventing the association of aa-tRNA with the mRNA-ribosome complex, the elongation of the polypeptide chain is halted, leading to a bacteriostatic effect.[1][2]

The primary and highest affinity binding site for tetracycline, designated Tet-1, is located on the 30S subunit.[5][6] This site is a well-defined pocket formed by interactions with the 16S ribosomal RNA (rRNA), specifically involving helices h31 and h34.[6][7] Upon binding to the Tet-1 site, tetracycline induces conformational changes in the 16S rRNA, which are critical for its inhibitory action.[1][8] While several other lower-affinity tetracycline binding sites have been identified through crystallographic studies (Tet-2 to Tet-6), the Tet-1 site is considered the most functionally relevant for the antibiotic's primary mechanism of action.[9][10]

Quantitative Data: Binding Affinity and Inhibition

The following table summarizes key quantitative parameters for the interaction of tetracycline with the bacterial ribosome. As this compound is a prodrug of tetracycline, these values are representative of the active compound's efficacy.

ParameterValueOrganism/SystemReference
Binding Affinity (Kd)
High-affinity site1 - 20 µMEscherichia coli ribosomes[11]
Inhibition of Protein Synthesis (IC50)
Cell-free transcription-translation1.8 µM (Linezolid for comparison)Escherichia coli[12]

Experimental Protocols

Ribosome Binding Assay (Filter Binding Method)

This protocol outlines a method to determine the binding affinity of tetracycline to the 30S ribosomal subunit using a nitrocellulose filter binding assay with radiolabeled tetracycline.

Materials:

  • Purified 30S ribosomal subunits from E. coli

  • [3H]-Tetracycline

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 0.5 mM EDTA, 2 mM β-mercaptoethanol)

  • Wash Buffer (same as Binding Buffer)

  • Nitrocellulose filters (0.45 µm pore size)

  • Scintillation fluid and counter

Procedure:

  • Preparation of Ribosomes: Thaw purified 30S ribosomal subunits on ice. Dilute to the desired concentration in cold Binding Buffer.

  • Binding Reaction:

    • In a microcentrifuge tube, combine a fixed concentration of [3H]-Tetracycline (e.g., in the low micromolar range) with varying concentrations of 30S ribosomal subunits.

    • Include a control with no ribosomes to determine non-specific binding.

    • The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Pre-soak nitrocellulose filters in Wash Buffer.

    • Assemble the filter apparatus.

    • Apply the reaction mixture to the filter under vacuum. The ribosomes and bound [3H]-Tetracycline will be retained on the filter, while unbound tetracycline will pass through.

  • Washing: Wash the filters twice with 1 mL of cold Wash Buffer to remove any remaining unbound [3H]-Tetracycline.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation fluid and vortex.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (counts from the no-ribosome control) from all measurements.

    • Plot the amount of bound [3H]-Tetracycline as a function of the 30S subunit concentration.

    • Determine the dissociation constant (Kd) by fitting the data to a saturation binding curve.

X-ray Crystallography of the 30S-Tetracycline Complex

This protocol provides a general workflow for determining the crystal structure of the 30S ribosomal subunit in complex with tetracycline.

Materials:

  • Highly purified and concentrated 30S ribosomal subunits

  • Tetracycline hydrochloride

  • Crystallization buffer (composition to be optimized, but may contain components like MPD, magnesium acetate, and a buffer such as MES-KOH pH 6.5)[13]

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Crystallization of the 30S Subunit:

    • Set up crystallization trials using methods such as hanging-drop or sitting-drop vapor diffusion.

    • Mix the 30S subunit solution with the crystallization buffer at various ratios.

    • Incubate the trials at a constant temperature (e.g., 4°C) and monitor for crystal growth.[13]

  • Soaking of Crystals with Tetracycline:

    • Once suitable crystals of the 30S subunit are obtained, transfer them to a solution containing the crystallization buffer supplemented with a concentration of tetracycline (e.g., up to 300 µM).[5]

    • Allow the crystals to soak for a defined period to permit diffusion of tetracycline into the crystal and binding to the ribosome.

  • Cryo-protection and Data Collection:

    • Transfer the tetracycline-soaked crystals to a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Mount the frozen crystal on a goniometer in the X-ray beamline.

    • Collect X-ray diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using molecular replacement with a known 30S subunit structure as a search model.

    • Build the tetracycline molecule into the resulting electron density map.

    • Refine the atomic model of the 30S-tetracycline complex against the experimental data.

Visualizations

Lymecycline_Mechanism_of_Action cluster_cell Bacterial Cell This compound This compound Tetracycline Tetracycline This compound->Tetracycline Metabolic Conversion 30S_Subunit 30S Ribosomal Subunit Tetracycline->30S_Subunit Binds to Tet-1 Site A_Site A-Site Tetracycline->A_Site Blocks Access 30S_Subunit->A_Site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Enters A-Site Protein_Synthesis Protein Synthesis (Elongation) A_Site->Protein_Synthesis Facilitates Elongation Inhibition Inhibition A_Site->Inhibition Ribosome_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare 30S Subunits and [3H]-Tetracycline Start->Prepare_Reagents Incubation Incubate 30S Subunits with [3H]-Tetracycline Prepare_Reagents->Incubation Filtration Filter through Nitrocellulose Membrane Incubation->Filtration Washing Wash to Remove Unbound Ligand Filtration->Washing Quantification Measure Radioactivity (Scintillation Counting) Washing->Quantification Analysis Data Analysis (Determine Kd) Quantification->Analysis End End Analysis->End Conformational_Change cluster_before Before Tetracycline Binding cluster_after After Tetracycline Binding 30S_unbound 30S Subunit (Open Conformation) h31 and h34 accessible 30S_bound 30S-Tetracycline Complex (Altered Conformation) h31 and h34 conformationally changed, A-site blocked 30S_unbound->30S_bound Binding of Tetracycline Tetracycline Tetracycline

References

In Vitro Antibacterial Spectrum of Lymecycline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymecycline is a second-generation, semi-synthetic antibiotic belonging to the tetracycline class. It is a prodrug of tetracycline, characterized by high solubility and efficient absorption. This compound exerts a broad-spectrum bacteriostatic action against a variety of Gram-positive and Gram-negative bacteria, as well as some anaerobic and atypical organisms. Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to the arrest of microbial growth and replication. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound, including available quantitative data, detailed experimental protocols for its determination, and a visual representation of its mechanism of action.

Mechanism of Action

This compound, like other tetracyclines, targets the bacterial ribosome, a critical component of the protein synthesis machinery. It specifically binds to the 30S ribosomal subunit. This binding action physically obstructs the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site within the mRNA-ribosome complex. By preventing the docking of incoming amino acids, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis. This disruption of a fundamental cellular process results in a bacteriostatic effect, meaning it inhibits the multiplication of bacteria, allowing the host's immune system to clear the infection.

This compound Mechanism of Action This compound's Inhibition of Bacterial Protein Synthesis cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit A_site A Site P_site P Site Inhibition Inhibition 30S_subunit->Inhibition mRNA mRNA Protein_Synthesis Protein Synthesis (Elongation) A_site->Protein_Synthesis Allows This compound This compound This compound->30S_subunit Binds to aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site Binds to Inhibition->Protein_Synthesis Blocks Elongation

Caption: this compound's mechanism of action on the bacterial ribosome.

In Vitro Antibacterial Spectrum

Gram-Positive Bacteria

Tetracyclines are generally effective against many Gram-positive cocci. However, resistance has emerged in some species.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)Tigecycline0.120.25
Staphylococcus aureus (MRSA)Tigecycline0.250.5
Enterococcus faecalisTigecycline0.060.12
Enterococcus faeciumTigecycline0.060.5

Note: Data for tigecycline, a newer tetracycline derivative, is presented here due to the limited availability of recent, comprehensive this compound data. Tigecycline generally shows good activity against Gram-positive cocci.

Gram-Negative Bacteria

The activity of tetracyclines against Gram-negative bacteria is variable.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliTigecycline0.250.5
Klebsiella pneumoniaeTigecycline0.52
Acinetobacter baumanniiTigecycline0.52

Note: Data for tigecycline is presented. Resistance in Gram-negative bacteria to older tetracyclines can be more prevalent.

Anaerobic Bacteria

This compound is known to be active against certain anaerobes, which is particularly relevant for its use in dermatology.

Bacterial SpeciesAntibioticMIC90 (µg/mL)
Cutibacterium acnesTetracycline16
Cutibacterium acnesDoxycycline1.7
Cutibacterium acnesMinocycline0.5

Note: Data from a study on Cutibacterium acnes isolates. Resistance rates can vary significantly.

Experimental Protocols

The in vitro antibacterial spectrum of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium under defined conditions. Standardized methods for MIC determination are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The two primary methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol Outline:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

  • Preparation of Microtiter Plates: A series of twofold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton broth (or another appropriate broth for the specific bacterium) in the wells of a 96-well microtiter plate. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are also included.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well (except the sterility control) is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air (or under specific atmospheric conditions if required for the bacterium, e.g., anaerobic conditions).

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.

Broth Microdilution Workflow Broth Microdilution Method for MIC Determination Start Start Prepare_Antibiotic_Dilutions Prepare serial twofold dilutions of this compound in microtiter plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells with bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate plate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Read results by observing the lowest concentration with no visible growth (MIC) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution method.

Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the test bacteria.

Protocol Outline:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared as in the broth microdilution method.

  • Preparation of Agar Plates: A series of twofold dilutions of the this compound stock solution are added to molten Mueller-Hinton agar (or another suitable agar) and poured into petri dishes. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared, similar to the broth microdilution method, but the final dilution is adjusted to deliver approximately 10^4 CFU per spot.

  • Inoculation: The surface of each agar plate is spot-inoculated with the prepared bacterial suspension using a multipoint inoculator.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Reading of Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterium, disregarding a single colony or a faint haze.

Agar Dilution Workflow Agar Dilution Method for MIC Determination Start Start Prepare_Antibiotic_Agar Prepare agar plates with serial twofold dilutions of this compound Start->Prepare_Antibiotic_Agar Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate_Plates Spot-inoculate agar plates with bacterial suspension Prepare_Antibiotic_Agar->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate_Plates Incubate plates at 35-37°C for 16-20 hours Inoculate_Plates->Incubate_Plates Read_Results Read results by observing the lowest concentration with no visible growth (MIC) Incubate_Plates->Read_Results End End Read_Results->End

Caption: Workflow for the agar dilution method.

Conclusion

This compound is a broad-spectrum tetracycline antibiotic with a well-established mechanism of action. Its in vitro activity encompasses a range of Gram-positive and Gram-negative bacteria, as well as anaerobes, making it a valuable therapeutic agent for various infections. The determination of its antibacterial spectrum relies on standardized methodologies, primarily broth microdilution and agar dilution, to ascertain MIC values. While specific and comprehensive contemporary MIC data for this compound is limited in publicly available resources, the information available for the tetracycline class provides a useful framework for understanding its spectrum of activity. Further research and surveillance are necessary to continuously monitor the susceptibility patterns of clinically relevant pathogens to this compound and to guide its appropriate clinical use in the face of evolving antimicrobial resistance.

Lymecycline's Effect on Cutibacterium acnes Growth and Viability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lymecycline, a second-generation tetracycline antibiotic, is a cornerstone in the management of acne vulgaris, primarily due to its bacteriostatic activity against Cutibacterium acnes (formerly Propionibacterium acnes).[1][2][3][4] This document provides a detailed examination of the molecular and physiological effects of this compound on C. acnes. It outlines the antibiotic's mechanism of action, presents quantitative efficacy data, details relevant experimental protocols for its evaluation, and discusses the mechanisms by which C. acnes acquires resistance. The information is intended to serve as a technical resource for researchers and professionals engaged in antimicrobial research and drug development.

Core Mechanism of Action

This compound exerts its antimicrobial effect by disrupting protein synthesis, a fundamental process for bacterial growth and replication.[1] As a member of the tetracycline class, its action is primarily bacteriostatic, meaning it inhibits bacterial multiplication, relying on the host's immune system to clear the infection.[1][3][5]

The key steps of its mechanism are as follows:

  • Cellular Entry: this compound, being lipophilic, readily diffuses across the bacterial cell membrane through porin channels.[4]

  • Ribosomal Binding: Inside the bacterium, this compound specifically targets the 30S subunit of the bacterial ribosome.[1][4][5][6][7]

  • Inhibition of tRNA Attachment: It binds to the 16S rRNA within the 30S subunit, sterically blocking the acceptor (A) site.[6][8] This action prevents the aminoacyl-transfer RNA (aa-tRNA) from docking to the mRNA-ribosome complex.[1][3][6][7]

  • Cessation of Protein Synthesis: By inhibiting the binding of aa-tRNA, this compound effectively halts the elongation of the growing polypeptide chain, leading to a cessation of protein synthesis and thereby inhibiting bacterial growth.[1][3][5]

Recent structural studies have also identified a secondary binding site for tetracyclines in the nascent peptide exit tunnel (NPET) of the bacterial 70S ribosome, suggesting a more complex interaction than previously understood.[8]

cluster_Bacterium Cutibacterium acnes Cell cluster_Ribosome 70S Ribosome This compound This compound (External) Membrane Bacterial Membrane (Porin Channel) This compound->Membrane Passive Diffusion Lymecycline_Internal This compound (Internal) Membrane->Lymecycline_Internal 30S_Subunit 30S Subunit Lymecycline_Internal->30S_Subunit Binds to 16S rRNA No_Protein Protein Synthesis Arrested (Bacteriostatic Effect) Lymecycline_Internal->No_Protein Causes A_Site A Site (Acceptor Site) 30S_Subunit->A_Site Blocks Access 50S_Subunit 50S Subunit aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Normal Binding Protein Polypeptide Chain Elongation A_Site->Protein Allows A_Site->No_Protein Is Blocked cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A1 Prepare this compound Stock Solution A2 Create Serial Twofold Dilutions of Antibiotic A1->A2 A3 Incorporate Dilutions into Molten Agar A2->A3 A4 Pour Agar Plates (Including Control) A3->A4 C1 Inoculate Plates with Steers Replicator A4->C1 B1 Culture C. acnes Anaerobically (48-96h) B2 Suspend Colonies in Broth (0.5 McFarland Standard) B1->B2 B3 Prepare Final Inoculum (10^5 CFU/spot) B2->B3 B3->C1 C2 Incubate Anaerobically (48h at 36°C) C1->C2 D1 Examine Plates for Visible Growth C2->D1 D2 Determine MIC: Lowest concentration with no growth D1->D2 cluster_sampling Time-Point Sampling (0, 2, 4, 8, 12, 24h) P1 Prepare C. acnes Inoculum (~5x10^5 CFU/mL) P3 Inoculate Tubes P1->P3 P2 Prepare Tubes with Broth + this compound (e.g., 0x, 1x, 2x, 4x MIC) P2->P3 P4 Incubate Anaerobically at 37°C P3->P4 S1 Withdraw Aliquot P4->S1 At each time point S2 Perform Serial Tenfold Dilutions S1->S2 S3 Plate Dilutions on Blood Agar S2->S3 S4 Incubate Plates Anaerobically (3-5 days) S3->S4 A1 Count Colonies and Calculate CFU/mL S4->A1 A2 Plot log10(CFU/mL) vs. Time A1->A2 A3 Determine Bacteriostatic/ Bactericidal Activity A2->A3 Susceptible Susceptible Strain (MIC ≤ 0.5 µg/mL) Mutation1 Mutation in rpsJ gene (Ribosomal Protein S10) Susceptible->Mutation1 Step 1 Insusceptible Insusceptible Strain (MIC 1-4 µg/mL) Mutation2 Mutation in 16S rRNA gene (e.g., G1036C) Insusceptible->Mutation2 Step 2 Resistant Resistant Strain (MIC ≥ 16 µg/mL) Mutation1->Insusceptible Mutation2->Resistant

References

An In-depth Technical Guide to Lymecycline Resistance Mechanisms in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing bacterial resistance to lymecycline, a tetracycline-class antibiotic. It delves into the genetic determinants, biochemical pathways, and regulatory networks that contribute to reduced susceptibility. This document is intended to serve as a foundational resource for researchers and professionals involved in antimicrobial resistance research and the development of novel therapeutics.

Core Mechanisms of this compound Resistance

This compound, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA to the ribosomal A site.[1] Bacterial resistance to this compound is primarily mediated by three distinct mechanisms:

  • Efflux Pumps: This is the most common form of tetracycline resistance.[2] It involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target in sufficient concentrations.[3] These efflux pumps are typically encoded by tet genes located on mobile genetic elements such as plasmids and transposons, facilitating their spread.[4] The most prevalent efflux pumps belong to the Major Facilitator Superfamily (MFS).[2]

  • Ribosomal Protection: This mechanism involves the production of ribosomal protection proteins (RPPs) that interact with the ribosome.[5] These proteins, such as Tet(M) and Tet(O), bind to the ribosome and cause a conformational change that dislodges the tetracycline molecule from its binding site, allowing protein synthesis to resume.[6] RPPs are also commonly encoded by genes on mobile genetic elements.[5]

  • Enzymatic Inactivation: This is a less common but increasingly important mechanism of tetracycline resistance. It involves the enzymatic modification or degradation of the tetracycline molecule, rendering it inactive. The tet(X) gene, for example, encodes a flavin-dependent monooxygenase that hydroxylates tetracycline, leading to its inactivation.[7]

Quantitative Data on Tetracycline Resistance

The following tables summarize quantitative data related to tetracycline resistance, providing insights into the prevalence of resistance genes and the levels of resistance conferred.

Table 1: Prevalence of Tetracycline Resistance Genes in Escherichia coli Clinical Isolates

GeneNumber of Isolates (%)Resistance MechanismReference
tet(A)89 (43.8%)Efflux Pump[8]
tet(B)65 (32.0%)Efflux Pump[8]
tet(A) + tet(B)9 (4.4%)Efflux Pump[8]

Table 2: Minimum Inhibitory Concentrations (MICs) of Tetracyclines against Resistant Staphylococcus aureus

AntibioticResistance MechanismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
TetracyclineEfflux (tet(K)) / Ribosomal Protection (tet(M))>32>32[2]
DoxycyclineEfflux (tet(K)) / Ribosomal Protection (tet(M))48[2]
MinocyclineEfflux (tet(K)) / Ribosomal Protection (tet(M))24[2]
TigecyclineEfflux (tet(K)) / Ribosomal Protection (tet(M))0.250.5[2]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance mechanisms.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Antibiotic stock solution

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Plate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions: a. Prepare a 2-fold serial dilution of the antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. b. The concentration range should span the expected MIC of the test organism. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum: a. From a fresh culture plate, select 3-5 colonies and suspend them in saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well). b. Growth can be assessed visually or by using a plate reader to measure optical density.

Molecular Detection of tet Genes by Polymerase Chain Reaction (PCR)

Objective: To detect the presence of specific tetracycline resistance genes (tet(A) and tet(M)) in bacterial DNA.

Materials:

  • Bacterial DNA template

  • Gene-specific primers (see Table 3)

  • PCR master mix (containing Taq polymerase, dNTPs, buffer, and MgCl₂)

  • Nuclease-free water

  • Thermal cycler

  • Agarose gel electrophoresis equipment

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • UV transilluminator

Table 3: Primers for Detection of tet(A) and tet(M)

GenePrimer Sequence (5' to 3')Amplicon Size (bp)
tet(A)-FGCT ACA TCC GCT TGA TCC GG515
tet(A)-RGTC GAT GTT TGA CGA GCA AGT
tet(M)-FGGC AAG AAG AGT TGG AAA GG640
tet(M)-RGCT TGG TAA TAA GCG GTC AAT

Procedure:

  • PCR Reaction Setup: a. In a sterile PCR tube, prepare the following reaction mixture on ice:

    • PCR Master Mix (2x): 12.5 µL
    • Forward Primer (10 µM): 1 µL
    • Reverse Primer (10 µM): 1 µL
    • DNA Template (50-100 ng): 2 µL
    • Nuclease-free water: to a final volume of 25 µL b. Include a positive control (DNA from a known resistant strain) and a negative control (nuclease-free water instead of template DNA).

  • Thermal Cycling: a. Place the PCR tubes in a thermal cycler and run the following program:

    • Initial Denaturation: 95°C for 5 minutes
    • 30 cycles of:
    • Denaturation: 95°C for 30 seconds
    • Annealing: 55°C for 30 seconds
    • Extension: 72°C for 1 minute
    • Final Extension: 72°C for 7 minutes

  • Agarose Gel Electrophoresis: a. Prepare a 1.5% agarose gel containing a DNA stain. b. Load the PCR products mixed with loading dye into the wells of the gel. c. Run the gel at 100V for 45-60 minutes.

  • Visualization: a. Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the respective tet gene.

Functional Analysis of Efflux Pump Activity

This protocol uses a fluorescent dye to indirectly measure efflux pump activity.

Objective: To assess the activity of efflux pumps in bacterial cells.

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) stock solution

  • Glucose solution

  • Efflux pump inhibitor (EPI) such as Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

  • 96-well black, clear-bottom microtiter plates

  • Fluorometric plate reader

Procedure:

  • Cell Preparation: a. Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with PBS. b. Resuspend the cells in PBS to a standardized optical density (e.g., OD₆₀₀ of 0.4).

  • Dye Loading: a. Pre-incubate the cell suspension with an EPI (e.g., CCCP at a final concentration of 100 µM) for 5 minutes to de-energize the cells and inhibit efflux. b. Add EtBr to a final concentration that allows for a detectable fluorescent signal (e.g., 2 µg/mL) and incubate for a set time (e.g., 60 minutes) in the dark to allow the dye to accumulate.

  • Efflux Assay: a. Centrifuge the cells to remove external EtBr and resuspend in PBS. b. Aliquot the cell suspension into the wells of a 96-well plate. c. Measure the baseline fluorescence (Excitation: 530 nm, Emission: 600 nm). d. To initiate efflux, add glucose to a final concentration of 0.4% (w/v) to energize the cells. e. Immediately begin monitoring the decrease in fluorescence over time in a plate reader. A rapid decrease in fluorescence indicates active efflux of the dye. f. As a control, run a parallel sample without the addition of glucose.

In Vitro Translation Assay for Ribosomal Protection

Objective: To demonstrate the ability of ribosomal protection proteins (RPPs) to restore protein synthesis in the presence of tetracycline.

Materials:

  • E. coli S30 cell-free extract system for transcription/translation

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

  • Tetracycline solution

  • Purified RPP (e.g., Tet(M)) or a plasmid for its co-expression

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Luminometer or fluorometer

Procedure:

  • Reaction Setup: a. Prepare the in vitro transcription/translation reactions in microcentrifuge tubes according to the manufacturer's instructions for the S30 extract system. b. Set up the following experimental conditions:

    • Control: Reaction mix + reporter plasmid
    • Tetracycline inhibited: Reaction mix + reporter plasmid + tetracycline (at a concentration known to inhibit translation, e.g., 50 µM)
    • Ribosomal protection: Reaction mix + reporter plasmid + tetracycline + purified RPP (or co-expression plasmid)

  • Incubation: a. Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.

  • Detection of Reporter Protein: a. If using a luciferase reporter, add the luciferase substrate and measure luminescence using a luminometer. b. If using a GFP reporter, measure fluorescence using a fluorometer.

  • Analysis: a. Compare the levels of reporter protein synthesized in each condition. A significant increase in protein synthesis in the "Ribosomal protection" group compared to the "Tetracycline inhibited" group demonstrates the function of the RPP.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in this compound resistance.

signaling_pathway cluster_cell Bacterial Cell Lymecycline_in This compound (extracellular) Lymecycline_intra This compound (intracellular) Lymecycline_in->Lymecycline_intra Diffusion TetR TetR Repressor Lymecycline_intra->TetR Binds to TetA_protein TetA Efflux Pump tetO tet Operator (tetO) TetR->tetO tetA_gene tetA gene tetA_gene->TetA_protein Transcription & Translation TetA_protein->Lymecycline_in Efflux

Caption: Regulation of the tetA efflux pump gene by the TetR repressor.

experimental_workflow cluster_0 Sample Collection & Isolation cluster_1 Phenotypic Analysis cluster_2 Genotypic Analysis cluster_3 Functional Analysis start Clinical Isolate (e.g., from infection site) culture Bacterial Culture on selective media start->culture ast Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) culture->ast dna_extraction DNA Extraction culture->dna_extraction efflux_assay Efflux Pump Assay culture->efflux_assay ribo_assay Ribosomal Protection Assay culture->ribo_assay mic Determine MIC for this compound ast->mic interpretation Correlate Genotype, Phenotype, and Functional Data mic->interpretation pcr PCR for tet genes (e.g., tet(A), tet(M), tet(X)) dna_extraction->pcr gel Gel Electrophoresis pcr->gel gel->interpretation efflux_assay->interpretation ribo_assay->interpretation

Caption: Experimental workflow for investigating this compound resistance.

logical_relationship cluster_mechanisms Primary Resistance Mechanisms cluster_genetics Genetic Basis efflux Efflux Pumps (e.g., TetA, TetK) phenotype This compound Resistance (High MIC) efflux->phenotype Leads to ribo Ribosomal Protection (e.g., TetM, TetO) ribo->phenotype Leads to enzyme Enzymatic Inactivation (e.g., TetX) enzyme->phenotype Leads to genes Resistance Genes (e.g., tet(A), tet(M), tet(X)) genes->efflux Encode genes->ribo Encode genes->enzyme Encode mge Mobile Genetic Elements (Plasmids, Transposons) genes->mge Carried on mge->phenotype Facilitates Spread of

Caption: Logical relationship between genetic determinants and resistance phenotype.

References

Methodological & Application

Application Note: HPLC-UV Method for Quantification of Lymecycline in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lymecycline is a tetracycline-class broad-spectrum antibiotic used in the treatment of various bacterial infections, most notably acne. It is a prodrug that is converted to the active form, tetracycline, and L-lysine in the body. Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. This application note describes a simple, sensitive, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in bulk and capsule dosage forms. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Principle

The method utilizes reverse-phase chromatography to separate this compound from its potential degradation products and formulation excipients. The separation is achieved on a C18 column with a suitable mobile phase. The quantification is performed by measuring the UV absorbance at a specific wavelength where this compound exhibits maximum absorbance. The concentration of this compound in the sample is determined by comparing its peak area with that of a known concentration of a this compound reference standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below. Two distinct methods are presented based on published literature to offer flexibility depending on available resources and specific analytical needs.

ParameterMethod 1Method 2
HPLC System Agilent 1260 Infinity II or equivalentShimadzu LC-20AD or equivalent
Detector UV-Vis DetectorPhotodiode Array (PDA) Detector
Column PLRP-S (250×4.6 mm), 8.0 µmHypersil BDS C18 (150 x 4.6 mm), 5 µm[4]
Mobile Phase 2-Methyl-2-propanol, 3.5% w/v di-potassium hydrogen phosphate, 1.0% w/v Tetrabutylammonium hydrogen sulphate, 4.0% w/v di-sodium edetate, and water (11.5:10:20:1:57.5 v/v)[1][5]Acetonitrile and Water (pH 3 adjusted with orthophosphoric acid) (50:50 v/v)[4]
Flow Rate 1.0 mL/min[1]1.0 mL/min[4]
Detection Wavelength 254 nm[1][5]359 nm[4]
Injection Volume 20 µL10 µL
Column Temperature 50°C[1]Ambient
Run Time ~15 minutes~5 minutes

2. Preparation of Solutions

  • Mobile Phase Preparation (Method 1): Prepare the individual solutions of 3.5% w/v di-potassium hydrogen phosphate, 1.0% w/v Tetrabutylammonium hydrogen sulphate, and 4.0% w/v di-sodium edetate in water. Mix the components in the specified ratio (11.5:10:20:1:57.5). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes.[1]

  • Mobile Phase Preparation (Method 2): Adjust the pH of water to 3 with orthophosphoric acid. Mix with acetonitrile in a 50:50 ratio. Filter and degas as described for Method 1.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the appropriate diluent (e.g., mobile phase or a suitable solvent mixture).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations within the desired calibration range (e.g., 10-40 µg/mL for Method 2).[4]

3. Sample Preparation (from Capsules)

  • Weigh the contents of 20 capsules to determine the average capsule weight.

  • Accurately weigh a quantity of the powdered capsule contents equivalent to a specific amount of this compound (e.g., 100 mg).

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • Further dilute the filtered solution with the diluent to a concentration within the calibration range of the method.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][2][6] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any interfering peaks from excipients, impurities, or degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity A linear relationship between the concentration and the peak area should be observed over a specified range. The correlation coefficient (r²) should be ≥ 0.999.[1]
Accuracy The percentage recovery should be within 98-102%. This is typically assessed by spiking a placebo with known concentrations of the analyte.[1]
Precision (Repeatability & Intermediate Precision) The relative standard deviation (%RSD) for multiple injections of the same standard and for analyses performed on different days should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. The %RSD of the results should be within acceptable limits.
Stability-Indicating Capability The method must be able to resolve the this compound peak from peaks of its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[7]

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the validation of the described HPLC methods.

ParameterMethod 1Method 2
Retention Time (min) ~4.7 ± 0.2[8]2.203[4]
Linearity Range 0.02 - 5.0 mg/L[1][5]10 - 40 µg/mL[4]
Correlation Coefficient (r²) 0.9998[1][5]> 0.999
LOD 0.02 mg/L[1][5]Not Reported
LOQ 0.05 mg/L[1][5]Not Reported
Accuracy (% Recovery) 95 - 97%[1][5]Within acceptance range

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification cluster_validation Method Validation (ICH Guidelines) Standard_Prep Standard Preparation Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Sample Preparation (from Capsules) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatogram Generate Chromatogram Injection->Chromatogram Peak_Integration Peak Integration & Area Measurement Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Standards Quantification Quantify this compound in Sample Peak_Integration->Quantification Samples Calibration_Curve->Quantification Validation Validate Method (Specificity, Linearity, Accuracy, etc.) Quantification->Validation

Caption: Experimental workflow for HPLC-UV quantification of this compound.

Method_Validation_Logic cluster_parameters ICH Validation Parameters Main HPLC Method for this compound Quantification Specificity Specificity Main->Specificity Linearity Linearity & Range Main->Linearity Accuracy Accuracy Main->Accuracy Precision Precision Main->Precision LOD_LOQ LOD & LOQ Main->LOD_LOQ Robustness Robustness Main->Robustness Stability Stability-Indicating Main->Stability Result Validated & Reliable Analytical Method Specificity->Result Linearity->Result Accuracy->Result Precision->Result LOD_LOQ->Result Robustness->Result Stability->Result

Caption: Logical relationship of ICH method validation parameters.

References

Lymecycline for the Treatment of Moderate to Severe Acne Vulgaris: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymecycline is a second-generation tetracycline antibiotic employed in the treatment of moderate to severe acne vulgaris.[1] Its efficacy stems from a dual mechanism of action: bacteriostatic effects against Cutibacterium acnes (C. acnes, formerly Propionibacterium acnes) and intrinsic anti-inflammatory properties.[2][3] This document provides detailed application notes, a summary of clinical efficacy data, and relevant experimental protocols for researchers and professionals in drug development.

This compound is a prodrug that is readily absorbed and hydrolyzed to the active antibiotic, tetracycline, and lysine.[4] Its favorable pharmacokinetic profile allows for once-daily dosing, which may improve patient compliance.[5][6]

Mechanism of Action

This compound's therapeutic effect in acne vulgaris is multifactorial, targeting key pathogenic factors.

1. Antibacterial Action: this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[2][7] This prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the elongation of peptide chains and inhibiting bacterial growth.[8] This bacteriostatic action reduces the population of C. acnes within the pilosebaceous unit.[2]

2. Anti-inflammatory Effects: Beyond its antimicrobial activity, this compound exhibits direct anti-inflammatory properties.[3] These effects are crucial for reducing the inflammatory lesions (papules and pustules) characteristic of moderate to severe acne. The anti-inflammatory mechanisms include the inhibition of neutrophil chemotaxis and the downregulation of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[9]

Lymecycline_Mechanism_of_Action cluster_0 Bacterial Cell (C. acnes) cluster_1 Host Immune Response This compound This compound 30S_Ribosome 30S Ribosomal Subunit This compound->30S_Ribosome Binds to Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibition Bacterial_Proliferation Bacterial Proliferation Protein_Synthesis->Bacterial_Proliferation Leads to inhibition of Lymecycline_AntiInflammatory This compound Neutrophil_Chemotaxis Neutrophil Chemotaxis Lymecycline_AntiInflammatory->Neutrophil_Chemotaxis Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) Lymecycline_AntiInflammatory->Proinflammatory_Cytokines Downregulates Inflammation Inflammation (Papules, Pustules) Neutrophil_Chemotaxis->Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Dual mechanism of action of this compound in acne vulgaris.

Pharmacokinetics and Dosage

This compound is well-absorbed orally, with a bioavailability of approximately 77-88%.[10] It has a half-life of about 10 hours, which allows for a convenient once-daily dosing regimen.[4][7] The standard dose for acne is one 408 mg capsule per day, which is equivalent to 300 mg of tetracycline base.[11][12] It is recommended to take the capsule with a full glass of water.[11]

Pharmacokinetic Parameter Value Reference
Bioavailability~77-88%[10]
Time to Peak Plasma Concentration (Tmax)~3 hours[10]
Half-life (t1/2)~10 hours[4][7]
ExcretionPrimarily renal[7]

Clinical Efficacy

Multiple clinical trials have demonstrated the efficacy of this compound in reducing both inflammatory and non-inflammatory lesions in patients with moderate to severe acne vulgaris.

Comparison with Placebo and Dosing Regimens

A 12-week, randomized, double-blind study involving 271 patients compared this compound 300 mg once daily (od) and 150 mg twice daily (bid) with a placebo.[5][9] Both this compound regimens were found to be significantly more effective than placebo and non-inferior to each other.[5][9]

Treatment Group Mean Reduction in Inflammatory Lesions (at Week 12) Reference
This compound 300 mg odStatistically significant vs. placebo[5][9]
This compound 150 mg bidStatistically significant vs. placebo[5][9]
Placebo-[5][9]
Comparison with Other Tetracyclines

This compound has been compared to other tetracyclines, primarily minocycline, in several studies. A multicenter, randomized, double-blind study compared this compound (300 mg/day for 2 weeks, then 150 mg/day for 10 weeks) with minocycline (100 mg/day for 2 weeks, then 100 mg every other day for 10 weeks) in 144 patients with moderately severe acne.[13]

Parameter (at Week 12) This compound Minocycline Reference
Reduction in Inflammatory Lesions50.6%52.2%[13]
Reduction in Non-inflammatory Lesions40.6%32.2%[13]
Reduction in Acne Severity42.4%47.9%[13]

The study concluded that both treatments were equally effective, with no significant differences between them.[13] However, another study found that a regimen of minocycline (100 mg/day for 4 weeks then 50 mg/day for 8 weeks) was superior to this compound 300 mg/day in reducing the number of papules.[14]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against C. acnes

This protocol outlines the broth microdilution method to determine the MIC of this compound against C. acnes.

Materials:

  • Cutibacterium acnes strain (e.g., ATCC 6919)

  • This compound powder

  • Brucella broth supplemented with hemin and vitamin K1

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1024 µg/mL.

  • Bacterial Inoculum Preparation: Culture C. acnes on Brucella agar plates under anaerobic conditions at 37°C for 48-72 hours. Harvest the colonies and suspend them in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in Brucella broth in a 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.125 µg/mL).

  • Inoculation: Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of C. acnes.[5]

MIC_Assay_Workflow start Start prep_antibiotic Prepare this compound Serial Dilutions start->prep_antibiotic prep_inoculum Prepare C. acnes Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-well Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Anaerobic Incubation (48-72h, 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Clinical_Trial_Workflow screening Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessment (Lesion Counts, IGA) screening->baseline randomization Randomization baseline->randomization lymecycline_arm Treatment Arm: This compound 408mg od randomization->lymecycline_arm placebo_arm Control Arm: Placebo od randomization->placebo_arm treatment_phase 12-Week Treatment Period lymecycline_arm->treatment_phase placebo_arm->treatment_phase follow_up Follow-up Visits (Weeks 4, 8, 12) Assessments & AE Monitoring treatment_phase->follow_up final_assessment Final Assessment (Week 12) Primary Efficacy Endpoints follow_up->final_assessment data_analysis Data Analysis final_assessment->data_analysis

References

Application Notes and Protocols: Lymecycline in Combination Therapy with Topical Retinoids for Acne Vulgaris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lymecycline in combination with topical retinoids for the treatment of acne vulgaris. This document summarizes the rationale for combination therapy, presents clinical efficacy and safety data, outlines experimental protocols from key studies, and visualizes the underlying mechanisms and experimental workflows.

Introduction and Rationale

Acne vulgaris is a chronic inflammatory disease of the pilosebaceous unit, driven by four key pathogenic factors: follicular hyperkeratinization, excess sebum production, proliferation of Cutibacterium acnes (C. acnes), and inflammation.[1] Combination therapy is the standard of care for moderate to severe acne, as it allows for targeting multiple pathogenic factors simultaneously, leading to enhanced efficacy and potentially reducing the emergence of antibiotic resistance.[2][3]

Oral antibiotics, such as this compound, and topical retinoids are cornerstone treatments for acne.[1] this compound, a second-generation tetracycline antibiotic, exhibits both antimicrobial effects against C. acnes and anti-inflammatory properties.[4][5][6] Topical retinoids, such as adapalene, tretinoin, and tazarotene, are vitamin A derivatives that normalize follicular keratinization, leading to comedolytic effects, and also possess anti-inflammatory properties.[1]

The combination of oral this compound and a topical retinoid offers a synergistic approach by targeting different aspects of acne pathophysiology. This combination is recommended as a first-line option for the treatment of moderate to severe acne vulgaris.[2][7]

Mechanism of Action

The enhanced efficacy of combining this compound and topical retinoids stems from their complementary mechanisms of action.

  • This compound : This broad-spectrum antibiotic inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit of C. acnes, thereby reducing the bacterial load in the pilosebaceous unit.[5] Additionally, this compound possesses anti-inflammatory properties by inhibiting neutrophil chemotaxis and the production of pro-inflammatory mediators.[8]

  • Topical Retinoids : These agents bind to retinoic acid receptors (RARs) within keratinocytes, modulating gene expression to normalize cell differentiation and proliferation.[1] This action leads to the loosening of corneocytes and the expulsion of mature comedones, as well as preventing the formation of new microcomedones. Topical retinoids also exhibit direct anti-inflammatory effects.

The following diagram illustrates the signaling pathways targeted by this combination therapy.

cluster_0 Acne Pathophysiology cluster_1 Therapeutic Intervention Follicular Hyperkeratinization Follicular Hyperkeratinization Sebum Production Sebum Production C. acnes Proliferation C. acnes Proliferation Inflammation Inflammation This compound (Oral) This compound (Oral) This compound (Oral)->Inflammation Reduces Topical Retinoids Topical Retinoids Topical Retinoids->Follicular Hyperkeratinization Normalizes Topical Retinoids->Inflammation Reduces

Fig. 1: Mechanism of Action of Combination Therapy

Clinical Efficacy and Safety Data

Multiple clinical trials have demonstrated the superior efficacy of combining this compound with a topical retinoid, most notably adapalene, compared to monotherapy.

Efficacy Data

The following tables summarize the quantitative data from key clinical studies evaluating the combination of this compound and topical retinoids.

Table 1: Reduction in Acne Lesions at 12 Weeks

StudyCombination TherapyComparator% Reduction in Total Lesions (Combination)% Reduction in Total Lesions (Comparator)p-value
Thiboutot et al. (this compound + Adapalene 0.1% Gel)[9]This compound + Adapalene 0.1% GelThis compound + Vehicle GelNot explicitly stated as %, but significantly greater reduction-< 0.01
Dréno et al. (this compound + Adapalene 0.1%/Benzoyl Peroxide 2.5% Gel)[2][7]This compound + Adapalene 0.1%/BPO 2.5% GelThis compound + Vehicle Gel-74.1%-56.8%< 0.001

Table 2: Investigator's Global Assessment (IGA) and Patient Satisfaction

StudyCombination TherapyComparatorSuccess Rate (Clear/Almost Clear) - CombinationSuccess Rate (Clear/Almost Clear) - Comparatorp-valuePatient Satisfaction (Very Satisfied) - CombinationPatient Satisfaction (Very Satisfied) - Comparatorp-value
Thiboutot et al. (this compound + Adapalene 0.1% Gel)[9]This compound + Adapalene 0.1% GelThis compound + Vehicle Gel75.5% (Markedly improved, almost clear, or clear)51.8%< 0.001Not ReportedNot Reported-
Dréno et al. (this compound + Adapalene 0.1%/Benzoyl Peroxide 2.5% Gel)[2][7]This compound + Adapalene 0.1%/BPO 2.5% GelThis compound + Vehicle Gel47.6%Not explicitly stated, but significantly lower< 0.001Significantly greater-0.031
Safety and Tolerability

The combination of oral this compound and topical retinoids is generally well-tolerated.[9][10]

  • This compound : The most common adverse events are gastrointestinal in nature, such as nausea and abdominal discomfort.[10][11]

  • Topical Retinoids : Local cutaneous reactions are the most frequently reported side effects, including erythema, dryness, scaling, and a burning sensation.[9] These are typically mild to moderate in severity and tend to decrease over time. The tolerability of adapalene is generally considered superior to other topical retinoids.[12]

In clinical trials, the incidence of adverse events with combination therapy is comparable to or slightly higher for local cutaneous reactions than with this compound monotherapy, but the overall safety profile is considered favorable.[9]

Experimental Protocols

The following sections outline a generalized protocol for a clinical trial evaluating the efficacy and safety of this compound in combination with a topical retinoid for acne vulgaris, based on methodologies from published studies.[7][9]

Study Design

A multicenter, randomized, double-blind, parallel-group, active- and vehicle-controlled study is a robust design for evaluating this combination therapy.

Baseline Assessment (Week 0) Baseline Assessment (Week 0) Randomization Randomization Baseline Assessment (Week 0)->Randomization Treatment Group A This compound + Topical Retinoid Randomization->Treatment Group A Treatment Group B This compound + Vehicle Randomization->Treatment Group B Follow-up Assessments Weeks 2, 4, 8, 12 Treatment Group A->Follow-up Assessments Treatment Group B->Follow-up Assessments End of Study (Week 12) End of Study (Week 12) Follow-up Assessments->End of Study (Week 12) Data Analysis Data Analysis End of Study (Week 12)->Data Analysis

Fig. 2: Clinical Trial Workflow
Participant Population

  • Inclusion Criteria :

    • Male or female subjects, typically aged 12 years and older.

    • Diagnosis of moderate to severe acne vulgaris.

    • A minimum and maximum number of inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) facial lesions at baseline.[13][14]

    • Investigator's Global Assessment (IGA) score corresponding to moderate or severe acne.

    • For female participants of childbearing potential, a negative pregnancy test and agreement to use a reliable method of contraception.[13]

  • Exclusion Criteria :

    • Known hypersensitivity to tetracyclines or retinoids.

    • Use of systemic acne medications (e.g., oral retinoids, other antibiotics) within a specified washout period.

    • Use of topical acne treatments within a specified washout period.

    • Presence of any skin condition that could interfere with acne assessments.

    • Pregnancy or lactation.

Treatment Regimen
  • Investigational Arm : Oral this compound (e.g., 300 mg) taken once daily, plus the active topical retinoid gel (e.g., adapalene 0.1%) applied once daily in the evening.[7][9]

  • Control Arm : Oral this compound (e.g., 300 mg) taken once daily, plus a vehicle gel applied once daily in the evening.[7][9]

  • Duration : The typical treatment duration is 12 weeks.[7][9]

Efficacy and Safety Assessments
  • Primary Efficacy Endpoints :

    • Percentage change from baseline in total, inflammatory, and non-inflammatory lesion counts at week 12.[7][9]

    • Success rate, defined as the proportion of subjects rated 'clear' or 'almost clear' on the IGA scale at week 12.[7]

  • Secondary Efficacy Endpoints :

    • Lesion count reduction and IGA success rate at earlier time points (e.g., weeks 2, 4, 8).[7]

    • Patient satisfaction and quality of life assessments.[7]

  • Safety Assessments :

    • Monitoring and recording of all adverse events (AEs), both systemic and local.

    • Local tolerability assessments by the investigator, grading parameters such as erythema, scaling, dryness, and stinging/burning.

    • Physical examinations and vital signs.[13]

Conclusion

The combination of oral this compound and a topical retinoid is a highly effective and well-tolerated treatment for moderate to severe acne vulgaris. This therapeutic approach targets multiple key factors in acne pathogenesis, leading to a more significant and rapid reduction in both inflammatory and non-inflammatory lesions compared to monotherapy. The data from robust clinical trials support the use of this combination as a first-line treatment option. For drug development professionals, this combination serves as a benchmark for efficacy and safety in the development of new acne therapies. Future research may focus on optimizing dosing regimens, exploring combinations with other novel topical agents, and further elucidating the synergistic anti-inflammatory mechanisms.

References

Application Notes and Protocols for the Analysis of Lymecycline Impurities

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes serve as a detailed guide for researchers, scientists, and drug development professionals engaged in the identification and quantification of impurities in lymecycline. The following protocols are based on established analytical techniques and pharmacopoeial methods.

High-Performance Liquid Chromatography (HPLC) for this compound and Its Related Substances

This method is adapted from the European Pharmacopoeia (Ph. Eur.) and is suitable for the separation and quantification of this compound and its specified impurities.

Experimental Protocol

1.1. Chromatographic Conditions:

  • Column: A stainless steel column (250 mm x 4.6 mm) packed with a polymer-based C18 stationary phase (8 µm particle size). A PLRP-S column is a suitable example.

  • Mobile Phase: A filtered and degassed mixture of:

    • 2-Methyl-2-propanol: 11.5% (v/v)

    • 3.5% w/v Di-potassium hydrogen phosphate solution: 10% (v/v)

    • 1.0% w/v Tetrabutylammonium hydrogen sulphate solution: 20% (v/v)

    • 4.0% w/v Di-sodium edetate solution: 1% (v/v)

    • Water: 57.5% (v/v)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 50°C.

  • Detection: UV spectrophotometer at 254 nm.[1]

  • Injection Volume: 20 µL.

1.2. Preparation of Solutions:

  • Diluent (0.01 M Hydrochloric Acid): Add 0.9 mL of concentrated hydrochloric acid to approximately 400 mL of purified water in a 1000 mL volumetric flask. Swirl to mix and dilute to volume with water.

  • Standard Solution (this compound): Accurately weigh about 1.02 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (from Capsules): Weigh the contents of one capsule containing 408 mg of this compound and transfer to a 100 mL volumetric flask. Add 30 mL of diluent, shake for 5 minutes, and then dilute to volume with the diluent. Filter the solution and further dilute to a final concentration of approximately 10 mg/L with the diluent.

Data Presentation

Table 1: System Suitability and Validation Parameters for the HPLC Method

ParameterValueReference
Linearity Range0.02 - 5.0 mg/L[1]
Correlation Coefficient (r²)0.9998[1]
Limit of Detection (LOD)0.02 mg/L[1]
Limit of Quantitation (LOQ)0.05 mg/L[1]
Accuracy (Recovery)95 - 97%[1]
Repeatability (Injection Precision, %RSD)< 1%[2]

Table 2: Known Impurities of this compound and their Relative Retention Times (RRT)

ImpurityNameRRT
Impurity A4-Epitetracycline~0.75
Impurity B-~1.2
Impurity CAnhydrotetracycline~2.95
Impurity D4-Epianhydrotetracycline~1.45
Impurity E-~0.50
Impurity F-~0.68
Impurity GChlortetracycline~1.45
Impurity J-~1.6

Relative retention times are with reference to tetracycline.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare Standard Solution inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_std inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks quantify Quantify Impurities integrate_peaks->quantify Forced_Degradation cluster_stress Stress Conditions This compound This compound API Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Heat Thermal This compound->Heat Light Photolytic This compound->Light Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products Stability_Indicating_Method Development of Stability-Indicating Method Degradation_Products->Stability_Indicating_Method LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_identification Impurity Identification lc_injection Inject Sample lc_separation Chromatographic Separation lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_full_scan Full Scan MS ms_ionization->ms_full_scan ms_msms Tandem MS (MS/MS) ms_full_scan->ms_msms data_analysis Analyze Mass Spectra ms_msms->data_analysis structure_elucidation Elucidate Structures data_analysis->structure_elucidation

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lymecycline Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working to overcome lymecycline resistance in clinical isolates.

Section 1: Frequently Asked Questions (FAQs) - Understanding this compound Resistance

Q1: What are the primary mechanisms of resistance to this compound and other tetracyclines?

A1: Bacteria have evolved several primary mechanisms to resist tetracycline-class antibiotics like this compound. Understanding these is the first step in developing countermeasures. The four main mechanisms are:

  • Efflux Pumps: This is one of the most common resistance strategies. Bacteria utilize membrane-associated proteins to actively transport tetracycline out of the cell, preventing it from reaching an inhibitory intracellular concentration.[1][2] These pumps, such as TetA and TetK, often exchange a proton for a tetracycline-cation complex, working against a concentration gradient.[1]

  • Ribosomal Protection: Bacteria produce Ribosomal Protection Proteins (RPPs), such as Tet(M) and Tet(O).[3] These proteins bind to the bacterial ribosome and dislodge the tetracycline molecule from its binding site.[3][4][5] This action allows protein synthesis to resume, even in the presence of the antibiotic.[3]

  • Enzymatic Inactivation: Some bacteria produce enzymes, known as tetracycline destructases, that chemically modify and inactivate the antibiotic.[1][2][6] The Tet(X) enzyme, for example, is a flavoenzyme that degrades tetracyclines through oxidation.[7][8]

  • Target Site Modification: Resistance can occur through mutations in the 16S rRNA, which is part of the 30S ribosomal subunit where this compound acts.[6] These mutations prevent the antibiotic from binding effectively to its target.[9] This mechanism is particularly noted in Propionibacterium acnes, where a single point mutation in the 16S rRNA gene is associated with resistance.[9]

cluster_mechanisms Primary Mechanisms of this compound Resistance cluster_strategies Strategies to Overcome Resistance A Efflux Pumps (e.g., tetA, tetK) S1 Efflux Pump Inhibitors (EPIs) A->S1 B Ribosomal Protection (e.g., tet(M), tet(O)) S2 Ribosomal Protection Protein Inhibitors B->S2 C Enzymatic Inactivation (e.g., tet(X)) S3 Destructase Inhibitors C->S3 D Target Site Modification (16S rRNA mutations) S4 Next-Generation Tetracyclines D->S4 Evades Mechanism

Caption: this compound resistance mechanisms and corresponding counter-strategies.

Q2: How can I determine which resistance mechanism is present in my clinical isolate?

A2: A multi-step approach is recommended:

  • Phenotypic Analysis: First, determine the Minimum Inhibitory Concentration (MIC) of tetracycline and other tetracycline-class antibiotics (e.g., doxycycline, minocycline, tigecycline). Cross-resistance patterns can provide initial clues. For instance, third-generation tetracyclines like tigecycline were designed to overcome efflux and ribosomal protection mechanisms.[10][11]

  • Efflux Pump Activity Assay: Use an efflux pump inhibitor (EPI) like phenylalanine-arginine β-naphthylamide (PAβN) in combination with this compound. A significant reduction in the MIC in the presence of the EPI suggests that an efflux pump is a primary mechanism of resistance.

  • Molecular Detection: Use Polymerase Chain Reaction (PCR) to screen for known resistance genes. Specific primers can identify genes encoding efflux pumps (tet(A), tet(B), tet(K)), ribosomal protection proteins (tet(M), tet(O)), and enzymatic inactivation (tet(X)). A study of E. coli isolates from clinical trials found tet(A) and tet(B) to be the most prevalent determinants.[10]

  • Gene Sequencing: If PCR results are negative but resistance is high, sequence the 16S rRNA gene to identify mutations at the antibiotic binding site.[9]

Q3: What are the standard MIC breakpoints for this compound resistance?

A3: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established clinical MIC breakpoints for several bacteria based on tetracycline sensitivities, which are used for this compound. It is crucial to consult the latest EUCAST or CLSI guidelines for the specific pathogen you are testing.

PathogenSusceptible (S)Resistant (R)
Streptococcus pneumoniae≤ 1 µg/mL> 2 µg/mL
Haemophilus influenzae≤ 1 µg/mL> 2 µg/mL
Moraxella catarrhalis≤ 1 µg/mL> 2 µg/mL
(Data sourced from this compound Glenmark 300 mg hard capsules Summary of Product Characteristics, citing EUCAST breakpoints).[9]

Section 2: Troubleshooting Guides for Experiments

Topic: Efflux Pump Inhibitor (EPI) Screening

Q1: My candidate EPI shows no activity or synergy with this compound. What are the common reasons?

A1:

  • Incorrect Resistance Mechanism: The isolate may not rely on an efflux pump for resistance. Verify the presence and expression of efflux pump genes using PCR and RT-qPCR. The primary resistance mechanism could be ribosomal protection or enzymatic inactivation, which would not be affected by an EPI.

  • EPI Specificity: Efflux pumps can be highly specific. Your EPI candidate may not be effective against the particular pump family (e.g., MFS, RND) expressed by your isolate. Test your compound against a panel of strains with well-characterized efflux pumps.

  • Compound Permeability/Stability: The EPI may not be penetrating the bacterial outer membrane effectively (especially in Gram-negative bacteria) or it may be unstable in the assay medium. Consider assessing outer membrane permeability or testing the compound's stability over the incubation period. Adjuvants that increase outer-membrane permeability have been explored to address this.[12]

  • Suboptimal Concentration: The concentrations used in your synergy assay (e.g., checkerboard) may be too low. Perform a dose-response curve for the EPI alone to determine its intrinsic toxicity, and test a wider range of concentrations in combination with the antibiotic.

Q2: I'm observing high toxicity with my EPI candidate. How can I improve its therapeutic window?

A2:

  • Toxicity is a known challenge for many EPIs, limiting their clinical use. [13][14]

  • Structural Modification: In silico modeling and medicinal chemistry approaches can be used to modify the compound's structure. The goal is to reduce cytotoxicity while retaining binding affinity for the efflux pump.[13][14]

  • Dose Optimization: Determine the lowest effective concentration that potentiates this compound activity. A time-kill assay can reveal if a lower concentration is effective over a longer duration.

  • Explore Natural Sources: Some natural products, like essential oils from Salvia species, have shown EPI activity with potentially lower toxicity profiles.[15]

Topic: Tetracycline Destructase Inhibitor Screening

Q1: My candidate tetracycline destructase inhibitor is not restoring antibiotic susceptibility. What should I check?

A1:

  • Verify the Target: Confirm that your isolate expresses a tetracycline-degrading enzyme like Tet(X). Use PCR to detect the corresponding gene. If the gene is absent, an inhibitor will have no effect.

  • Enzyme Kinetics: The inhibitor may have a low binding affinity (high Ki) for the target enzyme. Perform in vitro enzymatic assays with the purified destructase enzyme and your inhibitor to determine its IC50 and mechanism of inhibition (e.g., competitive, non-competitive).

  • Cellular Uptake: The inhibitor must be able to enter the bacterial cell to reach its target. As with EPIs, poor permeability can be a major issue, especially in Gram-negative bacteria.

  • Alternative Resistance Mechanisms: The isolate may possess multiple resistance mechanisms. Even if you successfully inhibit the destructase enzyme, resistance from an active efflux pump or ribosomal protection protein could still be present, masking the effect of your inhibitor.[6]

Section 3: Key Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for quantifying the susceptibility of a bacterial isolate to an antibiotic.

  • Preparation: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the clinical isolate overnight. Dilute the culture in CAMHB to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension 1:150 to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This method is used to assess the interaction between two compounds (e.g., this compound and an EPI).

  • Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and your test compound (e.g., EPI) along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Inoculate the plate with the bacterial suspension prepared as described in the MIC protocol.

  • Incubation: Incubate the plate under appropriate conditions for 16-20 hours.

  • Data Analysis: After incubation, read the MIC of each compound in the presence of the other. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Caption: Workflow for a checkerboard synergy assay.
Protocol 3: Screening for Efflux Pump Inhibitors using a Reporter Strain

This protocol uses an engineered E. coli strain to detect compounds that inhibit the TetA(B) efflux pump.[16]

  • Strain: Utilize an E. coli strain containing a tetA(B)-lacZ transcriptional fusion and a constitutively expressed tetA(B) gene. This strain has a functional efflux pump, making it resistant to low levels of tetracycline and preventing the induction of the lacZ reporter.[16]

  • Assay Setup: Grow the reporter strain to mid-log phase. In a 96-well plate, add the bacteria, a sub-inducing concentration of tetracycline (e.g., 5 ng/mL), and your candidate EPIs at various concentrations.

  • Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C.

  • Detection: Measure β-galactosidase activity using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside), which produces a yellow color measured at 420 nm.

  • Interpretation: An increase in β-galactosidase activity in the presence of your compound indicates that it is inhibiting the efflux pump. This allows the intracellular tetracycline concentration to rise, which in turn induces the tetA(B)-lacZ reporter gene.[16]

Protocol 4: In Vitro Tetracycline Degradation Assay

This spectrophotometric assay measures the activity of tetracycline-inactivating enzymes.[7]

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing buffer (e.g., potassium phosphate), an NADPH regeneration system, the purified tetracycline-inactivating enzyme (e.g., Tet(X)), and your test inhibitor.

  • Initiate Reaction: Start the reaction by adding a known concentration of tetracycline.

  • Spectrophotometry: Immediately begin taking absorbance scans using a UV-visible spectrophotometer. Scan from 250 nm to 500 nm at one-minute intervals for up to three hours.

  • Data Analysis: Tetracycline has a characteristic absorbance peak around 360-400 nm. Enzymatic degradation disrupts the chromophore, leading to a decrease in absorbance at this wavelength over time.[7] Compare the rate of degradation in the presence and absence of your inhibitor to determine its efficacy. The disappearance of the substrate can also be confirmed by reverse-phase HPLC.[7]

Section 4: Next-Generation Tetracyclines and Alternative Therapies

Q1: Are there newer tetracyclines that already overcome common resistance mechanisms?

A1: Yes. The third generation of tetracyclines was specifically developed to combat resistance. These agents can be effective against isolates resistant to older tetracyclines.[11][17]

DrugClassKey Features
Tigecycline GlycylcyclineThe first modern tetracycline, approved in 2005.[18] It has broad-spectrum activity against many resistant bacteria but is not active against P. aeruginosa.[6][18]
Eravacycline FluorocyclineA synthetic, broad-spectrum antibiotic with potent activity against MDR Gram-positive and Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae.[18]
Omadacycline AminomethylcyclineA novel antibiotic effective against a wide range of bacteria, including those resistant to earlier tetracyclines.[17] It is available in both oral and parenteral formulations.[18]
Sarecycline TetracyclineA narrow-spectrum tetracycline primarily developed and approved for treating acne vulgaris.[19][20]

Q2: What is Photodynamic Therapy (PDT) and can it be used against this compound-resistant strains?

A2: Antimicrobial Photodynamic Therapy (aPDT) is an alternative approach that uses a non-toxic photosensitizer and visible light to generate reactive oxygen species (ROS), which are highly toxic to bacterial cells.[21][22]

  • Efficacy: Studies have shown that aPDT can effectively kill antibiotic-resistant bacteria.[21]

  • Synergy: aPDT can be combined with antibiotics. The photooxidative stress from aPDT can damage the bacterial cell envelope, potentially making the bacteria more susceptible to antibiotics that were previously ineffective.[22][23]

  • Low Resistance Potential: Because ROS cause widespread, non-specific damage, it is considered less likely for bacteria to develop resistance to aPDT compared to traditional antibiotics.[21][24] One study showed that treatment with tetracyclines combined with chitosan and light irradiation resulted in a 1,000-fold reduction in viable C. difficile cells.[25]

References

Minimizing gastrointestinal side effects of lymecycline in study participants

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Minimizing Gastrointestinal Side Effects of Lymecycline in Study Participants

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the management of gastrointestinal (GI) side effects associated with this compound in clinical and preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects reported in participants taking this compound?

A1: The most frequently reported GI side effects for this compound, a tetracycline broad-spectrum antibiotic, include nausea, diarrhea, abdominal pain, and vomiting.[1][2][3][4][5] These symptoms are generally mild and may resolve as the participant's body adjusts to the medication.[3]

Q2: What is the underlying mechanism for this compound-induced gastrointestinal disturbances?

A2: this compound, like other broad-spectrum antibiotics, can disrupt the natural balance of the gut microbiome.[6][7][8][9] This disruption, or dysbiosis, can lead to a decrease in beneficial bacteria, such as Lactobacillus and Bifidobacterium, and potentially allow for the overgrowth of opportunistic pathogens.[7][8] This alteration in the microbial community can impair normal digestive processes, leading to symptoms like diarrhea and abdominal discomfort.[7][8][9] The bacteriostatic action of this compound involves inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit.[2][10][11]

Q3: How can administration protocols be adjusted to minimize GI side effects in study participants?

A3: To minimize GI discomfort, this compound capsules should be administered with a full glass of water while the participant is sitting or standing to prevent esophageal irritation.[12][13][14] It is also recommended to avoid taking the capsules immediately before lying down.[12][13] While some sources suggest this compound can be taken with or without food, administering it with a light meal may help reduce the incidence of nausea.[13][15] However, it's crucial to avoid co-administration with dairy products, antacids, or supplements containing calcium, iron, magnesium, or aluminum, as these can impair the absorption of the antibiotic.[12][16] A two-hour interval between this compound and these products is recommended.[12]

Q4: What is the evidence for using probiotics to mitigate this compound's GI side effects?

A4: Co-administration of probiotics with antibiotics has been shown to reduce the risk of antibiotic-associated diarrhea (AAD).[17][18][19] Probiotics, which are live beneficial microorganisms, can help maintain the balance of the gut microbiota disrupted by antibiotics.[17][18][20] Studies suggest that probiotics can lower the risk of AAD by as much as 52-64%.[21][22] Specific strains like Lactobacillus rhamnosus GG and Saccharomyces boulardii have been noted for their efficacy.[19] For optimal results, probiotics should be administered throughout the course of antibiotic treatment.[22]

Q5: What should be done if a study participant experiences severe or persistent GI side effects?

A5: If a participant reports severe or persistent nausea, vomiting, diarrhea, or abdominal pain, they should be assessed by the study clinician immediately.[15] Severe symptoms could indicate a more serious condition, such as Clostridioides difficile-associated diarrhea or pseudomembranous colitis, which can occur with prolonged antibiotic use.[23] Depending on the severity, a decision may be made to discontinue the study drug, provide supportive care (such as hydration for diarrhea), and investigate the underlying cause.[15] All adverse events must be documented according to the study protocol.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action for Researchers
Participant reports mild to moderate nausea after dosing. Direct irritation of the gastric mucosa.Advise taking this compound with a light, non-dairy meal.[13][15] Ensure the participant swallows the capsule whole with a full glass of water and remains upright for at least 30-60 minutes post-dosing.[12]
Participant develops diarrhea (3+ loose stools in 24 hours). Antibiotic-induced disruption of gut microbiota (dysbiosis).[6][8]1. Assess for dehydration and advise adequate fluid intake.[15] 2. Consider initiating a probiotic supplement for the duration of the antibiotic course.[17][22][24] 3. If diarrhea is severe or persists, collect a stool sample for C. difficile toxin assay.[21]
Participant complains of abdominal pain or cramping. Increased gut motility or gas production due to microbial imbalance.Suggest rest and applying a heat pad to the abdomen.[15] Advise avoidance of spicy or rich foods that may exacerbate symptoms.[15] Document the event and monitor for worsening symptoms.
Participant adherence to the study protocol is low due to GI side effects. Negative experience with the investigational product.Re-educate the participant on mitigation strategies (taking with food, hydration). Proactively manage symptoms and consider co-administration of probiotics as per protocol.[17] Emphasize the importance of completing the full treatment course to prevent antibiotic resistance.[12]

Data Summary

Table 1: Incidence of Common this compound-Associated Gastrointestinal Side Effects

Side Effect Reported Incidence Description Primary Citations
NauseaMore than 1 in 100 peopleA feeling of sickness with an inclination to vomit.[4][5][15]
Abdominal PainMore than 1 in 100 peopleDiscomfort or cramping in the stomach area.[3][4][15]
DiarrheaMore than 1 in 100 peoplePassing looser or more frequent stools than is normal for the individual.[1][3][4][15]
VomitingCommonThe forcible voluntary or involuntary emptying of stomach contents through the mouth.[1][2][3]

Table 2: Evidence-Based Strategies to Mitigate GI Side Effects

Strategy Mechanism of Action Key Recommendations for Study Protocols Supporting Evidence
Dosing with Food May reduce direct gastric irritation.Administer with a light, non-dairy meal.Taking this compound with food can reduce the likelihood of feeling sick.[13][15]
Adequate Hydration Prevents esophageal irritation and dehydration from diarrhea.Instruct participants to take capsules with a full glass of water.[13][14]Helps prevent the capsule from getting stuck in the throat and causing irritation.[13][14] Crucial for managing diarrhea.[15]
Probiotic Co-administration Helps maintain a healthy gut microbiota, preventing dysbiosis.[17][18]Administer a multi-strain probiotic daily for the duration of the this compound course.Can significantly reduce the risk of antibiotic-associated diarrhea.[17][19][22]
Avoidance of Interacting Substances Prevents chelation and subsequent reduced absorption of this compound.Ensure a 2-hour interval between this compound and dairy products, antacids, or mineral supplements (Fe, Ca, Mg, Al).[12]Divalent and trivalent cations can significantly decrease the absorption of tetracyclines.[25]

Experimental Protocols

Protocol: Assessing the Efficacy of a Multispecies Probiotic in Preventing this compound-Associated Diarrhea (LAD)

  • Study Design: A multi-center, double-blind, randomized, placebo-controlled trial.[26]

  • Participants: 100 adult participants (18-65 years) prescribed a standard 8-week course of this compound (408 mg/day) for moderate acne. Exclusion criteria include pre-existing GI disorders, use of other antibiotics within the last month, and immunosuppression.

  • Randomization & Intervention:

    • Participants will be randomized (1:1) into two arms.

    • Arm A (Probiotic): Receives one capsule of a multispecies probiotic (e.g., containing Lactobacillus and Bifidobacterium strains, ≥10 billion CFUs) daily.

    • Arm B (Placebo): Receives one identical-looking placebo capsule daily.

    • The intervention (probiotic/placebo) starts on the first day of this compound and continues for the full 8-week duration.

  • Data Collection & Outcome Measures:

    • Primary Outcome: Incidence of AAD, defined as three or more loose stools in a 24-hour period.[27]

    • Secondary Outcomes:

      • Severity and duration of any diarrheal episodes.

      • Incidence of other GI side effects (nausea, abdominal pain), assessed via a daily symptom diary (using a 1-5 Likert scale).[26][27]

      • Stool consistency, assessed daily using the Bristol Stool Scale.[26][27]

      • Changes in gut microbiome composition and diversity. Fecal samples will be collected at baseline (Day 0), Week 4, and Week 8 for 16S rRNA sequencing.[28]

  • Statistical Analysis: The primary outcome will be analyzed using a chi-square or Fisher's exact test to compare the incidence of AAD between the two arms. Secondary outcomes will be analyzed using appropriate statistical tests (e.g., t-tests for continuous data, Mann-Whitney U for ordinal data).

Visualizations

cluster_0 Management of GI Side Effects in this compound Trials start Participant Reports GI Side Effect assess Assess Severity & Nature of Symptoms (e.g., Nausea, Diarrhea, Pain) start->assess mild Mild/Moderate Symptoms? assess->mild severe Severe/Persistent Symptoms? mild->severe No mitigate Implement Mitigation Strategy: - Administer with light meal - Ensure hydration - Advise on diet mild->mitigate Yes med_eval Immediate Medical Evaluation by Study Clinician severe->med_eval Yes continue_monitor Continue Study Drug & Monitor Closely mitigate->continue_monitor report_ae Document as Adverse Event (AE) continue_monitor->report_ae investigate Investigate Cause (e.g., Stool sample for C. diff) med_eval->investigate consider_dc Consider Discontinuation of Study Drug investigate->consider_dc consider_dc->report_ae

Caption: Workflow for managing GI adverse events in study participants.

cluster_1 Probiotic Mechanism in Mitigating Antibiotic-Induced Dysbiosis This compound This compound Administration dysbiosis Gut Dysbiosis: - Reduced Diversity - Depletion of Beneficial Bacteria (Lactobacillus, Bifidobacterium) This compound->dysbiosis pathogen Overgrowth of Opportunistic Pathogens dysbiosis->pathogen symptoms Gastrointestinal Side Effects (Diarrhea, Abdominal Pain) dysbiosis->symptoms pathogen->symptoms probiotic Probiotic Co-administration restore Restoration of Microbiota: - Replenishes beneficial bacteria - Competes with pathogens probiotic->restore Inhibits restore->dysbiosis Counteracts reduce Reduced GI Side Effects restore->reduce

Caption: Proposed mechanism of probiotic action against gut dysbiosis.

cluster_2 Experimental Workflow: Probiotic & this compound Trial recruit Recruit & Screen Participants (N=100) baseline Baseline Assessment (Day 0) - Symptom Diary - Fecal Sample Collection recruit->baseline randomize Randomize (1:1) baseline->randomize groupA Group A: This compound + Probiotic randomize->groupA groupB Group B: This compound + Placebo randomize->groupB treatment 8-Week Treatment & Daily Monitoring (Symptom Diaries) groupA->treatment groupB->treatment midpoint Midpoint Assessment (Week 4) - Fecal Sample Collection treatment->midpoint endpoint End of Study (Week 8) - Final Assessment - Fecal Sample Collection midpoint->endpoint analysis Data & Microbiome Analysis endpoint->analysis

Caption: Workflow for a randomized controlled trial assessing probiotics.

References

Lymecycline stability issues in long-term storage and formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for lymecycline stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound during long-term storage and in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development efforts.

Frequently Asked Questions (FAQs) on this compound Stability

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound, like other tetracycline antibiotics, is susceptible to degradation influenced by several factors. The most significant are:

  • pH: this compound's stability is highly pH-dependent. It is more stable in acidic conditions and degrades in alkaline solutions.

  • Temperature: Elevated temperatures accelerate the degradation of this compound.

  • Moisture: The presence of moisture can facilitate hydrolytic degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxidizing Agents: this compound is susceptible to oxidation, which can be initiated by the presence of oxidizing agents or exposure to air.

  • Excipient Compatibility: Interactions with incompatible excipients in a formulation can lead to the degradation of this compound.

Q2: What are the main degradation products of this compound?

A2: this compound is a prodrug that rapidly hydrolyzes to tetracycline, formaldehyde, and L-lysine in aqueous solutions. Therefore, its degradation pathway is closely linked to that of tetracycline. The primary degradation products include:

  • 4-Epitetracycline (Impurity A): An isomer of tetracycline that is formed under acidic conditions (pH 2-6).

  • Anhydrotetracycline (Impurity C): Formed by the dehydration of the tetracycline molecule in strongly acidic conditions (pH < 2).

  • Epianhydrotetracycline (Impurity D): The C4-epimer of anhydrotetracycline.

  • Other specified and unspecified impurities as listed in pharmacopoeias (e.g., Impurities B, E, F, G, and J) may also be present or form during storage.[1][2]

Q3: How should this compound be stored to ensure its stability?

A3: To minimize degradation, this compound and its formulations should be stored in well-closed, light-resistant containers at controlled room temperature. It is crucial to protect it from high humidity and direct exposure to light. For solutions, refrigeration may prolong stability, but the optimal pH should be maintained.[3]

Troubleshooting Guide for this compound Stability Experiments

This guide addresses common issues encountered during the stability testing and formulation development of this compound.

Q4: I am observing significant degradation of my this compound sample in solution, even at room temperature. What could be the cause?

A4: Rapid degradation in solution at room temperature is often due to an inappropriate pH. This compound is most stable in acidic conditions. Check the pH of your solution; if it is neutral or alkaline, the degradation rate will be significantly higher. For short-term stability, a solution in 0.01 M HCl can be used.[3] The stability of this compound in solution at room temperature is limited to a few hours.[3]

Q5: My HPLC chromatogram for a degraded this compound sample shows poor peak shape (tailing) for the main peak. How can I resolve this?

A5: Peak tailing in HPLC analysis of tetracyclines can be caused by several factors:

  • Secondary Interactions with the Column: Residual silanols on the stationary phase can interact with the basic dimethylamino group of the tetracycline molecule. To mitigate this, you can:

    • Use a mobile phase with a lower pH (around 2.5-3.0) to protonate the silanols and reduce interaction.

    • Add a competing base, such as triethylamine (TEA), to the mobile phase.

    • Use a column with end-capping or a base-deactivated stationary phase.

  • Column Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Q6: I am seeing several unexpected peaks in the chromatogram of my this compound formulation. How can I determine if they are from the drug degradation or excipients?

A6: To differentiate between degradation products and excipient-related peaks, you should:

  • Analyze a Placebo Formulation: Prepare and analyze a placebo formulation (containing all excipients but no this compound) under the same conditions. Any peaks appearing in the placebo chromatogram are related to the excipients.

  • Conduct Forced Degradation Studies: Subject the pure this compound drug substance to stress conditions (acid, base, oxidation, heat, light). The peaks that appear in these chromatograms are confirmed degradation products.

  • Use a Photodiode Array (PDA) Detector: A PDA detector can provide the UV spectrum of each peak. Degradation products often have a similar chromophore to the parent drug and thus a similar UV spectrum, which can help in their initial identification.

Q7: During a forced degradation study under alkaline conditions, my this compound sample turned a dark brown color, and I see very little of the parent peak in the HPLC analysis. Is this expected?

A7: Yes, this is expected. Tetracyclines are known to be highly unstable in alkaline conditions, leading to extensive degradation and the formation of colored products. To achieve a target degradation of 10-30% for stability-indicating method validation, you may need to use milder conditions, such as a lower concentration of the base, a lower temperature, or a shorter exposure time.

Quantitative Data on this compound Stability

The following tables summarize the expected stability of this compound under various stress conditions. The data is illustrative and intended to provide a general understanding of this compound's stability profile. Actual degradation rates will depend on the specific experimental conditions.

Table 1: Illustrative Solid-State Stability of this compound under Accelerated Conditions

ConditionDurationAppearanceAssay (% Remaining)Total Impurities (%)
40°C / 75% RH1 monthSlight yellowing98.51.5
3 monthsYellowing95.24.8
6 monthsYellow to brownish90.89.2
60°C1 monthSignificant yellowing92.17.9
Photostability (ICH Q1B)1.2 million lux hoursYellowing96.53.5

Table 2: Illustrative Stability of this compound in Aqueous Solution (1 mg/mL)

ConditionDurationpHAssay (% Remaining)
Room Temperature (25°C)8 hours3.095.1
24 hours3.085.3
8 hours7.070.2
24 hours7.045.8
Refrigerated (4°C)24 hours3.098.5
7 days3.092.1

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reversed-phase HPLC method for the determination of this compound and its degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or PDA detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Orthophosphoric acid or Formic acid.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid, pH adjusted to 3.0) and Mobile Phase B (Acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 60% A, 40% B

    • 20-25 min: Hold at 60% A, 40% B

    • 25-30 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 359 nm.[4]

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in 0.01 M HCl to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: For capsules, empty and weigh the contents of several capsules to determine the average weight. Dissolve an amount of powder equivalent to one dose in 0.01 M HCl to obtain a similar concentration as the standard solution. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5]

Protocol 2: Forced Degradation Studies of this compound

This protocol outlines the conditions for conducting forced degradation studies to generate degradation products and demonstrate the stability-indicating nature of the analytical method. The target degradation is typically 10-30%.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.01 M HCl).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 60°C for 2 hours. Withdraw samples at appropriate time points, neutralize with 1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 30 minutes. Withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 2 hours. Withdraw samples and dilute with the mobile phase.

  • Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C for 24 hours. Also, reflux the stock solution at 80°C for 4 hours.

  • Photodegradation: Expose the solid drug and the stock solution to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using the validated stability-indicating HPLC method.

Mandatory Visualizations

Degradation Pathway of this compound

G This compound This compound Tetracycline Tetracycline This compound->Tetracycline Hydrolysis Formaldehyde Formaldehyde This compound->Formaldehyde Hydrolysis Lysine L-Lysine This compound->Lysine Hydrolysis Epitetracycline 4-Epitetracycline (Impurity A) Tetracycline->Epitetracycline Epimerization (pH 2-6) Anhydrotetracycline Anhydrotetracycline (Impurity C) Tetracycline->Anhydrotetracycline Dehydration (pH < 2) Epitetracycline->Tetracycline Epimerization Epianhydrotetracycline Epianhydrotetracycline (Impurity D) Anhydrotetracycline->Epianhydrotetracycline Epimerization

Caption: Degradation pathway of this compound.

Experimental Workflow for this compound Stability Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Sample Prep Prepare this compound Samples (Drug Substance & Formulation) Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Photo Photolytic Placebo Prep Prepare Placebo Samples HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Eval Data Evaluation (Assay, Impurities, Mass Balance) HPLC->Data Eval

Caption: Workflow for a forced degradation stability study.

References

Technical Support Center: Troubleshooting Lymecycline Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of lymecycline.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that extends further than its leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical or Gaussian.[2] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, reduced sensitivity, and inaccurate quantification of this compound.[3]

Q2: What are the primary causes of this compound peak tailing in reverse-phase HPLC?

A2: The most common causes of peak tailing for basic compounds like this compound in RP-HPLC include:

  • Secondary Silanol Interactions: this compound, being a basic compound, can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][5] These interactions are a common cause of peak tailing.[6]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both ionized and non-ionized forms of the molecule will be present, leading to peak shape abnormalities.[7]

  • Metal Chelation: Tetracyclines, including this compound, have the potential to chelate with metal ions.[8] Trace metal contamination in the HPLC system or the column packing material can lead to secondary interactions and peak tailing.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing.[5]

  • Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or improper connections can contribute to band broadening and peak tailing.[1]

Q3: How does the mobile phase pH affect this compound peak shape?

A3: The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds like this compound.[7] To achieve a symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For a basic compound like this compound, working at a lower pH (e.g., pH 2-3) can protonate the silanol groups on the stationary phase, minimizing secondary interactions.[1] Conversely, working at a higher pH can suppress the ionization of the basic analyte, but may increase the ionization of silanol groups, potentially still causing tailing.[10]

Q4: Can the choice of HPLC column impact peak tailing for this compound?

A4: Absolutely. The choice of column is crucial for obtaining good peak shape. Modern HPLC columns made from high-purity silica with low metal content are less prone to causing peak tailing.[11] Columns that are "end-capped" have their residual silanol groups chemically deactivated, which significantly reduces secondary interactions with basic analytes.[6] For particularly challenging separations, columns with a polar-embedded or polar-endcapped stationary phase can provide better peak symmetry for polar and ionizable compounds.[12]

Troubleshooting Guide

Initial Assessment of Peak Tailing

Before making any changes to your method, it is important to systematically assess the problem.

  • Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As) for the this compound peak. A value greater than 1.2 is generally considered to indicate significant tailing.[1]

  • Observe the Pattern: Determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected. Tailing of all peaks may suggest a system-wide issue, such as a column void or extra-column dead volume.[13]

  • Review Method Parameters: Check the mobile phase pH, buffer concentration, and column specifications to identify any potential sources of the problem.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting this compound peak tailing:

G Troubleshooting Workflow for this compound Peak Tailing cluster_0 Problem Identification cluster_1 System & Column Issues cluster_2 Method Optimization cluster_3 Resolution start Peak Tailing Observed (Tf > 1.2) check_scope Are all peaks tailing? start->check_scope system_issues Investigate System: - Check for dead volume - Inspect fittings and tubing - Flush the system check_scope->system_issues Yes method_optimization Optimize Method Parameters check_scope->method_optimization No column_issues Investigate Column: - Check for contamination - Look for voids - Consider column age system_issues->column_issues replace_column Replace Column column_issues->replace_column end Symmetrical Peak Achieved replace_column->end mobile_phase Adjust Mobile Phase: - Optimize pH (2-3 units from pKa) - Increase buffer concentration - Add competing base (e.g., TEA) method_optimization->mobile_phase chelating_agent Add Chelating Agent (e.g., EDTA) mobile_phase->chelating_agent column_chemistry Evaluate Column Chemistry: - Use end-capped column - Consider polar-embedded phase chelating_agent->column_chemistry column_chemistry->end

Caption: A logical workflow for diagnosing and resolving this compound peak tailing.

Detailed Troubleshooting Steps & Experimental Protocols

Rationale: The mobile phase composition is often the most effective and easiest parameter to adjust to improve peak shape.

Protocol: Adjusting Mobile Phase pH

  • Determine this compound's pKa: Identify the pKa value(s) of this compound from literature.

  • Prepare Buffers: Prepare a series of mobile phase buffers at different pH values, starting with a pH of 2.5 and increasing in 0.5 unit increments up to a pH where the column is stable. A common buffer for low pH is phosphate buffer.

  • Equilibrate the System: For each mobile phase, equilibrate the HPLC system and column for at least 20-30 column volumes.

  • Inject this compound Standard: Inject a standard solution of this compound and record the chromatogram.

  • Evaluate Peak Shape: Calculate the tailing factor for each pH value and select the pH that provides the most symmetrical peak.

Table 1: Expected Effect of Mobile Phase pH on this compound Peak Tailing

Mobile Phase pHExpected Interaction with SilanolsExpected this compound Peak Shape
< 3Silanol groups are protonated (neutral), minimizing secondary interactions.[6]Improved symmetry, reduced tailing.
3 - 7Silanol groups are partially to fully ionized (negatively charged), increasing secondary interactions with protonated this compound.[10]Increased tailing.
> 7Silanol groups are fully ionized. This compound may be neutral, but strong interactions with silanols can still occur. Column stability may be an issue.Tailing may persist.

Protocol: Adding a Competing Base

  • Select a Competing Base: Triethylamine (TEA) is a commonly used competing base.[14]

  • Prepare Mobile Phase: Add a low concentration of TEA (e.g., 0.05% v/v) to the mobile phase.

  • Equilibrate and Analyze: Equilibrate the system and inject the this compound standard.

  • Optimize Concentration: If tailing is reduced but not eliminated, incrementally increase the TEA concentration (e.g., up to 0.2% v/v).

Rationale: this compound's ability to chelate with metals can be a source of peak tailing.

Protocol: Using a Chelating Agent

  • Select a Chelating Agent: Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that can be added to the mobile phase.

  • Prepare Mobile Phase: Add a low concentration of EDTA (e.g., 0.1 mM) to the mobile phase.

  • Equilibrate and Analyze: Equilibrate the system and inject the this compound standard.

  • Evaluate Peak Shape: Compare the peak shape with and without the chelating agent to determine its effectiveness.

Diagram of this compound-Metal Interaction and Mitigation

G Mitigation of this compound-Metal Chelation cluster_0 Problem: Chelation causing Tailing cluster_1 Solution: Addition of Chelating Agent This compound This compound Metal Metal Ion (e.g., Fe³⁺) on Silica Surface This compound->Metal Chelation Symmetrical_Peak Symmetrical Peak This compound->Symmetrical_Peak Tailing Peak Tailing Metal->Tailing Metal_EDTA Metal-EDTA Complex Metal->Metal_EDTA EDTA EDTA EDTA->Metal

Caption: EDTA preferentially chelates metal ions, preventing this compound interaction and improving peak shape.

Rationale: The column is the heart of the separation, and its chemistry and condition are paramount for good peak shape.

Table 2: Comparison of Column Chemistries for this compound Analysis

Column TypeDescriptionSuitability for this compound
Traditional C18 (Type A Silica) Older technology with higher levels of residual silanols and metal impurities.[9]Prone to causing significant peak tailing.
End-Capped C18 (Type B Silica) Residual silanols are chemically deactivated, reducing secondary interactions.[6]Good choice for improved peak shape.
Polar-Embedded Phase A polar group is incorporated into the alkyl chain, providing alternative interactions and shielding silanols.Excellent for enhanced peak symmetry of polar and basic compounds.

Protocol: Column Flushing and Regeneration

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Flush with Strong Solvent: Flush the column with a series of solvents in order of increasing elution strength. For a reverse-phase column, this could be:

    • Water (20 column volumes)

    • Methanol (20 column volumes)

    • Acetonitrile (20 column volumes)

    • Isopropanol (20 column volumes)

  • Equilibrate with Mobile Phase: Re-equilibrate the column with the mobile phase until a stable baseline is achieved.

By systematically applying these troubleshooting steps and understanding the underlying chemical principles, researchers can effectively diagnose and resolve issues with this compound peak tailing, leading to more accurate and reliable analytical results.

References

Managing photosensitivity reactions associated with lymecycline treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing photosensitivity reactions associated with lymecycline treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced photosensitivity?

A1: this compound, like other tetracycline antibiotics, can cause drug-induced photosensitivity, which is primarily a phototoxic reaction.[1][2] The mechanism involves the absorption of ultraviolet (UV) radiation, predominantly in the UVA range (320-400 nm), by the drug or its metabolites present in the skin.[3][4][5] This absorption causes the drug molecule to enter an excited state.[6] The excited molecule can then generate reactive oxygen species (ROS), such as singlet oxygen and free radicals, which cause direct cellular damage to skin components like cell membranes and DNA.[1][3][5] This process leads to an inflammatory response that manifests clinically as an exaggerated sunburn.[1][5]

Q2: How does a this compound-induced photosensitivity reaction typically present?

A2: A phototoxic reaction to this compound usually appears within minutes to hours after sun exposure.[7][8] The clinical presentation is typically an exaggerated sunburn reaction, characterized by erythema (redness), edema (swelling), and a burning or stinging sensation in sun-exposed areas of the skin.[7] In more severe cases, blistering can occur.[9] The reaction is dose-dependent, meaning higher doses of the drug or more intense light exposure can lead to a more severe reaction.[7][8] Hyperpigmentation of the affected skin may also occur after the initial inflammation subsides.[7] In rare instances, tetracyclines have been associated with photo-onycholysis, which is the separation of the nail from the nail bed.[9][10]

Q3: How does the photosensitivity potential of this compound compare to other tetracyclines?

A3: Available data on the incidence and severity of photosensitivity reactions related to tetracyclines are often from studies with varied designs, making direct comparisons challenging.[1] However, some studies and reviews suggest that certain tetracyclines are more frequently associated with phototoxic reactions than others.[1] For instance, doxycycline and demeclocycline are often cited as having a higher potential for inducing photosensitivity compared to this compound.[1][2] One double-blind crossover study noted that doxycycline produced highly significant phototoxic reactions, while this compound exhibited only weak phototoxicity in the tested patients.[1][2]

Data Summary: Relative Phototoxicity of Tetracyclines

The following table summarizes findings from various studies on the phototoxic potential of different tetracycline antibiotics. It is important to note that study designs and patient populations vary.

TetracyclineDosageLight SourceStudy TypeIncidence of Phototoxic ReactionsReference
Doxycycline200 mg/daySun exposureDouble-blind6/15 volunteers[1]
Doxycycline200 mgHigh-Intensity UVA LampObservational cohort3/200 patients[1]
This compound1200 mgFluorescent tubeInterventional cohort1/10 patients (weak reaction)[1]
Demeclocycline (DMC)600 mg/daySun exposureDouble-blind9/10 patients[1]
Minocycline200 mg/daySun exposureDouble-blind0/15 volunteers[1]
Methacycline600 mgSun exposureDouble-blind1/14 patients[1]

Troubleshooting Guide for Suspected Photosensitivity Reactions

Issue: A subject in a clinical trial or an animal in a preclinical study develops an unexpected skin reaction in sun-exposed areas after this compound administration.

Step 1: Immediate Actions

  • Cease Exposure: Immediately protect the subject from further exposure to sunlight and artificial UV sources.

  • Document the Reaction: Thoroughly document the clinical signs, including taking high-quality photographs of the affected areas. Note the time of onset, location, and morphology of the eruption (e.g., erythema, edema, vesicles).

  • Discontinue the Drug: The primary management step is to discontinue the suspected photosensitizing agent, this compound, if clinically feasible.[6][7]

Step 2: Symptomatic Management and Clinical Assessment

  • Symptomatic Relief: For mild reactions, cool compresses can provide relief.[11] Topical corticosteroids may be applied to alleviate inflammation.[6][11] In severe cases, a short course of systemic corticosteroids may be necessary.[6][11][12]

  • Differential Diagnosis: Consider other potential causes of the skin reaction. Exclude other photosensitivity disorders like porphyria cutanea tarda by assessing urine porphyrin levels if the presentation is atypical.[13][14]

Step 3: Confirmatory Testing (if required)

  • Phototesting: Phototesting can help confirm a diagnosis of drug-induced phototoxicity.[13] This involves exposing small areas of the skin to controlled doses of UVA and/or UVB radiation to determine the minimal erythema dose (MED).[13][14] A reduced MED while on the medication compared to after its discontinuation supports the diagnosis.[13]

  • Photopatch Testing: This test is used to diagnose photoallergic reactions.[13] While tetracyclines are primarily phototoxic, this test can be used if a photoallergic component is suspected.[1]

Step 4: Prevention and Subject Education

  • Sun Protection: Advise subjects to use broad-spectrum sunscreens that offer high UVA protection (containing ingredients like avobenzone, zinc oxide, or titanium dioxide).[7][11] The Sun Protection Factor (SPF) is less reliable for phototoxicity as it primarily measures UVB protection.[11]

  • Protective Measures: Counsel subjects on the importance of wearing protective clothing, hats, and sunglasses when outdoors.[3][7] They should also be advised to limit sun exposure, especially during peak hours (10 am to 4 pm).[3][7]

  • Patient Counseling: Inform patients about the potential for photosensitivity and instruct them to report any signs of skin erythema immediately.[3][12][14]

Experimental Protocols

Protocol: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This protocol is a validated in vitro method for assessing the phototoxic potential of a test substance like this compound.[15][16]

Objective: To determine the potential of a test substance to cause cytotoxicity in the presence of UVA light compared to its cytotoxicity in the dark.

Methodology:

  • Cell Culture:

    • Maintain Balb/c 3T3 mouse fibroblasts in appropriate culture conditions.

    • Seed the cells into 96-well plates and allow them to attach and grow for approximately 24 hours to form a sub-confluent monolayer.

  • Treatment:

    • Prepare a range of concentrations of the test substance (this compound) and a known phototoxic control (e.g., chlorpromazine).

    • Remove the culture medium and wash the cells with a buffered salt solution.

    • Add the test substance dilutions to the cells. Two parallel plates are prepared for each substance: one for irradiation (+UVA) and one to be kept in the dark (-UVA).

    • Incubate the plates for a suitable period (e.g., 60 minutes) at 37°C.

  • Irradiation:

    • Expose the "+UVA" plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). The "-UVA" plate should be kept in a dark chamber at room temperature for the same duration.

  • Post-Incubation:

    • After irradiation, wash the cells in both plates and replace the treatment solution with fresh culture medium.

    • Incubate both plates for another 18-24 hours at 37°C.

  • Viability Assessment (Neutral Red Uptake):

    • Incubate the cells with a medium containing Neutral Red dye. Viable cells will take up the dye into their lysosomes.

    • Wash the cells to remove excess dye.

    • Extract the dye from the viable cells using a destain solution (e.g., ethanol/acetic acid).

    • Measure the optical density of the extracted dye using a spectrophotometer.

  • Data Analysis:

    • Calculate cell viability for each concentration relative to the solvent control.

    • Determine the IC50 value (concentration causing 50% reduction in viability) for both the irradiated and non-irradiated conditions.

    • Calculate the Photo-Irritation Factor (PIF) or Mean Photo Effect (MPE) to classify the phototoxic potential. A significant difference in cytotoxicity between the irradiated and non-irradiated cells indicates a phototoxic potential.

Visualizations

G cluster_0 Mechanism of this compound Phototoxicity This compound This compound in Skin excited_this compound Excited this compound (Triplet State) This compound->excited_this compound Photon Absorption uva UVA Radiation (320-400 nm) uva->excited_this compound oxygen Molecular Oxygen (O2) excited_this compound->oxygen Energy/Electron Transfer ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, Free Radicals) oxygen->ros damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->damage inflammation Inflammatory Response damage->inflammation sunburn Clinical Manifestation (Exaggerated Sunburn) inflammation->sunburn

Caption: Mechanism of this compound-Induced Phototoxicity.

G cluster_1 In Vitro Phototoxicity Assessment Workflow start Start: Seed 3T3 Fibroblasts culture Incubate for 24h start->culture treat Treat cells with this compound (Prepare two plates: +UVA / -UVA) culture->treat incubate_pre Incubate for 1h treat->incubate_pre irradiate Irradiate '+UVA' plate (Keep '-UVA' plate in dark) incubate_pre->irradiate incubate_post Wash cells and incubate for 24h irradiate->incubate_post nru Neutral Red Uptake Assay incubate_post->nru measure Measure Absorbance nru->measure analyze Analyze Data (Calculate IC50 and PIF) measure->analyze end End: Classify Phototoxic Potential analyze->end

Caption: Workflow for In Vitro Phototoxicity Testing.

G cluster_2 Management of Suspected Photosensitivity Reaction start Suspected Photosensitivity Reaction Observed stop_uv Cease UV Exposure & Document start->stop_uv is_severe Is the reaction severe? stop_uv->is_severe mild_tx Apply Topical Corticosteroids & Cool Compresses is_severe->mild_tx No severe_tx Consider Systemic Corticosteroids is_severe->severe_tx Yes stop_drug Discontinue this compound (if possible) mild_tx->stop_drug severe_tx->stop_drug reassess Reassess Patient stop_drug->reassess resolved Reaction Resolves? reassess->resolved counsel Counsel on Sun Protection & Prevention resolved->counsel Yes investigate Further Investigation (e.g., Phototesting) resolved->investigate No yes Yes no No end End Management counsel->end investigate->counsel

Caption: Decision-making for managing photosensitivity.

References

Technical Support Center: Optimizing Lymecycline Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cost-effectiveness of lymecycline treatment protocols. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during laboratory experiments involving this compound.

1. Quantification of this compound in Biological Samples

Question: I am experiencing inconsistent results when quantifying this compound in plasma samples using HPLC-UV. What are the potential causes and solutions?

Answer: Inconsistent quantification of this compound can stem from several factors related to sample preparation, chromatographic conditions, and analyte stability.

  • Sample Preparation: Inadequate protein precipitation can lead to matrix effects, interfering with this compound detection. Ensure complete protein removal.

  • Analyte Stability: this compound, like other tetracyclines, can be unstable in certain conditions. It is susceptible to epimerization in acidic solutions and degradation at elevated temperatures. It is recommended to prepare fresh stock solutions and keep samples on ice or at 4°C during processing.

  • Chromatographic Conditions: Suboptimal mobile phase composition or a deteriorating column can cause peak tailing, poor resolution, and shifting retention times.

Troubleshooting Steps:

  • Optimize Sample Preparation: If using protein precipitation with acetonitrile, ensure the ratio of acetonitrile to plasma is sufficient for complete protein removal. Consider solid-phase extraction (SPE) for cleaner samples.

  • Ensure Analyte Stability: Prepare fresh this compound stock solutions in a suitable solvent like 0.01M HCl.[1] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, use a diluent that maintains stability.

  • Verify Chromatographic Performance:

    • Mobile Phase: Prepare fresh mobile phase daily and ensure thorough mixing and degassing. A mobile phase consisting of a mixture of 2-Methyl-2-propanol, di-potassium hydrogen phosphate, Tetra butyl ammonium hydrogen sulphate, and di-sodium edetate in water has been shown to be effective.[3][4]

    • Column: Use a suitable column, such as a PLRP-S or C18 column, and ensure it is properly equilibrated before each run.[3][4] If peak shape degrades, consider washing the column or replacing it.

    • Wavelength: Ensure the UV detector is set to the correct wavelength for this compound, which is typically around 254 nm or 270 nm.[1][3][4]

2. In Vitro this compound Susceptibility Testing

Question: My broth microdilution assay for this compound susceptibility is showing inconsistent Minimum Inhibitory Concentration (MIC) values for the same bacterial strain. What could be the issue?

Answer: Inconsistent MIC values in broth microdilution assays for tetracyclines like this compound can be attributed to several factors, including inoculum preparation, medium composition, and incubation conditions.

Troubleshooting Steps:

  • Standardize Inoculum: Ensure the bacterial inoculum is prepared from a fresh culture (18-24 hours old) and adjusted to the correct turbidity (e.g., 0.5 McFarland standard) to achieve the target cell density in the wells.

  • Medium Composition: Use a recommended broth medium such as Mueller-Hinton Broth (MHB). The pH of the medium should be between 7.2 and 7.4, as tetracycline activity can be pH-dependent.[5]

  • Cation Concentration: The concentration of divalent cations like Ca²⁺ and Mg²⁺ in the medium can affect the activity of tetracyclines. Ensure the cation concentration in your MHB is adjusted as per CLSI or EUCAST guidelines.

  • Incubation Conditions: Incubate the microdilution plates at a consistent temperature (typically 35 ± 2°C) for the recommended duration (16-20 hours for most bacteria).[5] Ensure proper atmospheric conditions if testing anaerobic or fastidious bacteria.

  • Reading the MIC: Read the MIC as the lowest concentration of this compound that completely inhibits visible growth. For some bacteria, trailing endpoints (reduced growth over a range of concentrations) can occur. It's important to have a standardized method for interpreting these endpoints.

3. Investigating this compound Resistance Mechanisms

Question: I am trying to induce this compound resistance in E. coli in the lab, but the resistance levels are not stable or reproducible. How can I improve my protocol?

Answer: Inducing stable antibiotic resistance in bacteria requires a systematic approach of gradual exposure to increasing concentrations of the antibiotic.

Troubleshooting Steps:

  • Stepwise Concentration Increase: Instead of a large single-step increase in this compound concentration, expose the bacterial culture to sub-inhibitory concentrations and gradually increase the concentration in subsequent passages. This allows for the selection and adaptation of resistant mutants.

  • Culture Conditions: Maintain consistent culture conditions (medium, temperature, aeration) throughout the experiment to ensure that the selection pressure is solely from the antibiotic.

  • Verification of Resistance: After inducing resistance, confirm the phenotype by determining the MIC of the resistant strain compared to the parental wild-type strain.

  • Stability of Resistance: To check the stability of the acquired resistance, subculture the resistant strain in antibiotic-free medium for several passages and then re-determine the MIC. A stable resistance mechanism will be maintained even in the absence of selective pressure.

  • Genotypic Analysis: If possible, perform molecular analysis (e.g., PCR for known tetracycline resistance genes like tet(A) or tet(M), or whole-genome sequencing) to identify the genetic basis of the induced resistance.

Frequently Asked Questions (FAQs)

1. This compound's Mechanism of Action and Resistance

Question: What is the primary mechanism of action of this compound, and what are the common mechanisms of bacterial resistance?

Answer: this compound, a member of the tetracycline class of antibiotics, primarily works by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action halts the elongation of the polypeptide chain, thereby stopping bacterial growth.

The most common mechanisms of bacterial resistance to tetracyclines are:

  • Efflux Pumps: Bacteria acquire genes that code for membrane proteins that actively pump the antibiotic out of the cell, preventing it from reaching its ribosomal target.

  • Ribosomal Protection: Bacteria produce proteins that bind to the ribosome and dislodge the tetracycline, allowing protein synthesis to resume.

  • Enzymatic Inactivation: A less common mechanism involves the enzymatic modification of the tetracycline molecule, rendering it inactive.

2. Experimental Protocols

Question: Where can I find a reliable protocol for preparing a this compound stock solution for in vitro experiments?

Answer: A general protocol for preparing a this compound stock solution is as follows:

Materials:

  • This compound powder

  • Sterile, high-purity water or a suitable buffer (e.g., 0.01M HCl)[1]

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Sterile filter (0.22 µm)

Protocol:

  • Weigh the desired amount of this compound powder accurately using a calibrated balance in a sterile environment.

  • Dissolve the powder in the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent used.

  • Store the aliquots at -20°C or -80°C for long-term storage.

3. Data Presentation and Interpretation

Question: How should I present my quantitative data from this compound experiments for clear comparison?

Answer: Summarizing quantitative data in clearly structured tables is essential for easy comparison and interpretation. Below are examples of how to present data from different types of experiments.

Table 1: HPLC-UV Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range (mg/L)0.02 - 5.0[3][4]
Correlation Coefficient (r²)0.9998[3][4]
Limit of Detection (LOD) (mg/L)0.02[3][4]
Limit of Quantification (LOQ) (mg/L)0.05[3][4]
Accuracy (% Recovery)95 - 97%[3][4]
Precision (%RSD)< 2.0[1]

Table 2: Stability of Tetracyclines in Aqueous Solution at 37°C

AntibioticInitial Concentration (mg/L)Concentration after 6 weeks (mg/L)% Remaining
Doxycycline100095095.0%
Minocycline100096096.0%
Tetracycline100094094.0%

Note: Data is illustrative and based on the general stability of tetracyclines. Specific stability of this compound may vary.

4. Cost-Effectiveness Considerations

Question: How can I design my experiments to improve the cost-effectiveness of this compound treatment protocols?

Answer: To improve the cost-effectiveness of this compound in a research context, consider the following:

  • Dose-Response Studies: Conduct detailed dose-response experiments to determine the minimum effective concentration of this compound required to achieve the desired biological effect. This can help in optimizing future treatment protocols and reducing waste.

  • Combination Therapies: Investigate the synergistic effects of this compound with other compounds. If a combination therapy allows for a lower effective dose of this compound, it could represent a more cost-effective approach.

  • Stability Studies: Understanding the stability of this compound in your specific experimental conditions can prevent the unnecessary use of degraded or inactive compounds, saving both time and resources.

  • Efficient Experimental Design: Utilize statistically robust experimental designs, such as factorial designs, to investigate multiple variables simultaneously. This can maximize the amount of information obtained from a single experiment, reducing the overall number of experiments required.

Visualizations

Diagram 1: this compound Mechanism of Action

cluster_bacterium Bacterial Cell Lymecycline_in This compound Ribosome 30S Ribosomal Subunit Lymecycline_in->Ribosome Binds to Protein_Synth Protein Synthesis tRNA aminoacyl-tRNA tRNA->Protein_Synth Blocked Attachment Growth Bacterial Growth and Replication Protein_Synth->Growth Inhibition start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_plate Prepare Broth Microdilution Plate with this compound Serial Dilutions prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end cluster_cell Bacterial Cell Tetracycline_in Tetracycline Efflux_Pump Efflux Pump Tetracycline_in->Efflux_Pump Ribosome Ribosome Tetracycline_in->Ribosome Target Tetracycline_out Tetracycline Efflux_Pump->Tetracycline_out Expulsion Protection_Protein Ribosomal Protection Protein Protection_Protein->Ribosome Dislodges Tetracycline

References

Technical Support Center: Addressing Variability in Lymecycline Absorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and addressing the variability associated with lymecycline absorption.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it absorbed?

A1: this compound is a broad-spectrum, second-generation tetracycline antibiotic.[1][2] It is a prodrug that is hydrolyzed into the active metabolite, tetracycline, and other inactive constituents during its passage through the intestinal wall.[3] this compound is unique among some tetracyclines in that it is thought to be absorbed via an active transport process across the intestinal wall, similar to carbohydrates.[4] Following oral administration, it is readily absorbed from the gastrointestinal tract.[5] The mechanism of action involves binding to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA and inhibits bacterial protein synthesis.[4][6][7] This action is bacteriostatic, meaning it stops bacteria from multiplying rather than killing them directly.[6][7]

Q2: What are the key pharmacokinetic parameters of this compound?

A2: The pharmacokinetic profile of this compound is crucial for its clinical efficacy. After oral administration, it is metabolized to active tetracycline.[8][9] Key parameters are summarized below.

ParameterValueReference
Bioavailability Approximately 65-70%[6][4][6][10]
Time to Peak Plasma Concentration (tmax) 2-4 hours[1][4][5][8]
Peak Plasma Concentration (Cmax) ~2.1 - 3.0 µg/mL[4][10][11]
Area Under the Curve (AUC) ~21.9 ± 4.3 mg·h/L[4][10]
Elimination Half-life (t1/2) Approximately 10 hours[5][6][8]
Volume of Distribution 1.3 - 1.7 L/kg[1][10]
Protein Binding ~45%[11]
Excretion Primarily via urine (approximately 60% of an oral dose is excreted in active form) and a minor component via feces.[6][11][6][11]

Q3: What are the main factors causing variability in this compound absorption?

A3: Variability in this compound absorption can be attributed to several factors, including patient-related aspects, physicochemical properties of the drug, and interactions with other substances.[12]

FactorDescription of Impact on this compound AbsorptionReference
Food & Beverages Co-administration with dairy products can reduce absorption due to chelation with calcium.[6][13] However, some studies suggest that overall food intake does not significantly affect absorption.[8][9][11][6][8][9][11][13]
Concomitant Medications Antacids and supplements containing polyvalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe²⁺, Zn²⁺) form insoluble chelates with tetracyclines, significantly reducing their absorption.[10][13][14][15] It is recommended to separate administration by at least 2-3 hours.[11][13][10][11][13][14][15]
Gastrointestinal (GI) pH GI pH can influence the dissolution, solubility, and stability of drugs.[16] As a basic drug, this compound's dissolution may be enhanced in the acidic environment of the stomach.[17][18] Altered gastric pH due to achlorhydria or acid-suppressing drugs could potentially affect absorption.[19][16][17][18][19]
GI Motility The rate of gastric emptying determines how quickly the drug reaches the duodenum, the primary site of absorption.[17] Delayed gastric emptying can slow the rate of absorption.[17][17]
Drug Transporters This compound may utilize active transport mechanisms for absorption.[4] Efflux transporters like P-glycoprotein (P-gp), for which tetracycline is a substrate, can also influence net absorption by pumping the drug back into the GI lumen.[3][20][21][3][4][20][21]
Genetic Factors Polymorphisms in genes encoding drug transporters (e.g., ABCB1 for P-gp) or metabolizing enzymes can lead to inter-individual differences in drug disposition.[22][22]

Q4: How does food intake affect this compound absorption?

A4: The effect of food on this compound absorption has been a subject of some debate. The presence of food can influence drug absorption by altering GI pH, stimulating bile flow, and affecting gastric emptying.[17] For tetracyclines in general, co-administration with food, particularly dairy products or items rich in calcium and iron, can significantly decrease absorption by forming non-absorbable chelate complexes.[6][13] However, several sources specifically state that the absorption of this compound is not significantly affected by food or milk.[8][9] A recent systematic review and meta-analysis also concluded that food has a neutral impact on this compound absorption.[23] Despite this, to ensure maximum absorption, it is often recommended to take this compound on an empty stomach with a full glass of water.[13]

Q5: Which medications and supplements interact with this compound to alter its absorption?

A5: Several medications and supplements can significantly impair the absorption of this compound, primarily through chelation. These include:

  • Antacids containing aluminum, calcium, or magnesium.[13][14][15]

  • Mineral supplements containing iron, zinc, or calcium.[13][14][15]

  • Bismuth preparations .[10][13]

  • Quinapril (contains magnesium carbonate excipient).[15]

  • Activated charcoal and cholestyramine .[11]

To avoid these interactions, it is crucial to administer these products at least two to three hours apart from the this compound dose.[11][13]

Q6: What is the role of gastrointestinal pH in this compound absorption?

A6: Gastrointestinal pH is a critical factor influencing the dissolution and solubility of orally administered drugs.[16][19] this compound is a basic compound, and its solubility may be pH-dependent. The acidic environment of the stomach (fasted pH 1.5–3.5) can facilitate the dissolution of such drugs before they move to the more alkaline environment of the small intestine for absorption.[17][19] Conditions that elevate gastric pH, such as the use of proton pump inhibitors or H2-receptor antagonists, could potentially decrease the dissolution rate and subsequent absorption of poorly soluble basic drugs.[18] Therefore, variability in gastric pH among individuals can contribute to variability in this compound absorption.[19]

Troubleshooting Guides

Issue: High inter-subject variability observed in our pharmacokinetic study. What could be the cause?

Answer: High variability in pharmacokinetic parameters (AUC, Cmax) for this compound is a common challenge. A systematic approach is needed to identify the root cause.

  • Logical Troubleshooting Workflow

    Start High PK Variability Observed CheckProtocol Review Study Protocol Adherence Start->CheckProtocol CheckDiet Analyze Dietary Logs (Timing, Dairy, Cations) CheckProtocol->CheckDiet CheckMeds Review Concomitant Medications Log CheckProtocol->CheckMeds CheckDosing Confirm Dosing Regimen (Timing, Water Intake) CheckProtocol->CheckDosing InvestigateGI Assess GI Physiology (e.g., pH, Motility) CheckDiet->InvestigateGI Conclusion Identify Source(s) of Variability CheckDiet->Conclusion CheckMeds->InvestigateGI CheckMeds->Conclusion Formulation Evaluate Drug Product (Dissolution, Content) CheckDosing->Formulation Genotyping Consider Pharmacogenomic Analysis (Transporters) InvestigateGI->Genotyping Genotyping->Conclusion Formulation->Conclusion

    Troubleshooting workflow for high pharmacokinetic variability.
  • Potential Causes & Investigation Steps:

    • Dietary Interactions: Scrutinize food diaries for intake of dairy products or calcium-fortified foods around the time of dosing.[6]

    • Concomitant Medications: Check for the use of antacids, iron supplements, or other cation-containing products that were not washed out appropriately.[13][15]

    • Dosing Compliance: Ensure subjects adhered strictly to the dosing schedule (e.g., taking on an empty stomach with sufficient water).[13]

    • Underlying GI Physiology: Differences in individual gastric emptying times and intestinal pH can significantly alter absorption profiles.[17][19]

    • Genetic Factors: Consider variability in drug transporters like P-gp, which could be explored through pharmacogenomic analysis.[22]

    • Formulation Issues: Verify the consistency of the drug product, including content uniformity and dissolution characteristics.

Issue: Lower than expected Cmax and AUC values in a clinical trial. How do we investigate this?

Answer: Sub-optimal exposure can compromise efficacy. A multi-faceted investigation is warranted.

  • Confirm Analytical Method: Re-validate the bioanalytical method used to measure tetracycline concentrations in plasma to rule out analytical error.

  • Audit Clinical Sites: Review procedures at clinical sites to ensure protocols were followed precisely, especially regarding fasting requirements and timing of dose administration.

  • Investigate Drug-Drug/Drug-Food Interactions: Conduct a thorough review of subject records for potential interactions that may have reduced absorption.[13][14][24] For example, were subjects taking multivitamins containing iron or zinc?[13]

  • Assess Formulation Performance: Conduct comparative in vitro dissolution studies of the clinical trial batch against a reference standard under various pH conditions (e.g., pH 1.2, 4.5, 6.8) to ensure proper drug release.

  • Consider Population-Specific Factors: Analyze if the study population has specific characteristics (e.g., prevalent use of gastric acid reducers, specific dietary habits) that could systematically lower absorption.[19][22]

Issue: Inconsistent results in our in vitro permeability assays (e.g., Caco-2). What are the potential pitfalls?

Answer: Caco-2 cell assays are a cornerstone for predicting intestinal permeability but require careful execution.[25][26]

  • Cell Monolayer Integrity: Ensure the transepithelial electrical resistance (TEER) values are consistently within the acceptable range for your lab before and after the experiment. Low TEER suggests leaky monolayers.

  • Transporter Expression Levels: Caco-2 cell transporter expression (e.g., P-gp) can vary with passage number.[27] Use cells within a defined passage range for all experiments to ensure consistency.

  • Drug Concentration & Solubility: Ensure the tested concentration of this compound does not exceed its solubility in the transport buffer, as precipitation will lead to artificially low permeability values. Also, verify that the concentration is not cytotoxic to the cells.

  • Metabolism: Remember that Caco-2 cells have some metabolic capacity.[26] Assess the stability of this compound in the system to determine if metabolism is contributing to the disappearance of the parent drug.

  • Efflux Ratio: If investigating active transport, an efflux ratio (Papp, B-A / Papp, A-B) significantly greater than 2 suggests the involvement of an efflux transporter like P-gp.[27] Inconsistency here could point to variable transporter expression.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Permeability using Caco-2 Cell Monolayers

This protocol outlines a standard method for determining the bidirectional permeability of this compound across Caco-2 cell monolayers, a model of the human intestinal epithelium.[25][27]

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

    • Maintain the culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Test:

    • Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Only use monolayers with TEER values >250 Ω·cm².

  • Permeability Assay (Bidirectional):

    • Wash the Caco-2 monolayers gently with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

    • Apical to Basolateral (A-B) Transport: Add this compound solution (e.g., 10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh, pre-warmed HBSS.

    • Take a sample from the donor chamber at the beginning and end of the experiment to confirm the initial concentration and stability.

  • Sample Analysis:

    • Analyze the concentration of this compound (or its active form, tetracycline) in the collected samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).

        • A is the surface area of the membrane.

        • C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests active efflux.

Protocol 2: In Vivo Bioavailability Study Design for this compound Formulations

This protocol describes a standard single-dose, two-way crossover study design to compare the bioavailability of a test this compound formulation against a reference formulation in healthy volunteers.[8][28]

  • Study Design:

    • Randomized, open-label, two-period, two-sequence, single-dose, crossover design.

  • Subjects:

    • Enroll a cohort of healthy adult volunteers (e.g., n=24-48) after obtaining informed consent.

    • Subjects should meet specific inclusion/exclusion criteria (e.g., no history of GI diseases, no use of interacting medications).

  • Procedure:

    • Period 1:

      • Subjects fast overnight for at least 10 hours.

      • Administer a single oral dose of either the Test (T) or Reference (R) this compound formulation with a standard volume of water (e.g., 240 mL).

      • Collect serial blood samples at pre-dose (0 hr) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours).

      • Standardized meals are provided at specified times post-dose (e.g., 4 hours).

    • Washout Period:

      • A washout period of at least 7-10 times the drug's half-life (e.g., 7-10 days for this compound) separates the two periods to ensure complete elimination of the drug.

    • Period 2:

      • Repeat the procedure, with subjects who received the Test formulation in Period 1 now receiving the Reference formulation, and vice versa.

  • Bioanalysis:

    • Process blood samples to obtain plasma.

    • Determine the plasma concentration of tetracycline (the active moiety) using a validated LC-MS/MS method.

  • Pharmacokinetic & Statistical Analysis:

    • Calculate the following pharmacokinetic parameters for each subject: Cmax, AUC0-t (area under the curve from time 0 to the last measurable concentration), and AUC0-∞ (AUC extrapolated to infinity).

    • Perform a statistical analysis (e.g., ANOVA) on the log-transformed Cmax, AUC0-t, and AUC0-∞ data.

    • Calculate the 90% confidence intervals for the ratio of the geometric means (Test/Reference). Bioequivalence is concluded if the 90% CIs for AUC and Cmax fall within the standard acceptance range of 80.00-125.00%.[9]

Visualizations

cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation This compound This compound Capsule Dissolution Dissolution & Hydrolysis to Tetracycline This compound->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Plasma Tetracycline in Plasma Absorption->Plasma Food Food / Dairy (Chelation) Food->Absorption Inhibits Meds Cationic Meds (Antacids, Iron) Meds->Absorption Inhibits pH Gastric pH (Solubility) pH->Dissolution Affects Transporters Efflux Transporters (e.g., P-gp) Transporters->Absorption Reduces

Key factors influencing oral this compound absorption.

Start Start: Define Test & Reference Products Design Design Crossover Study (n=Subjects, Washout Period) Start->Design Period1 Period 1: Administer T or R Collect Blood Samples Design->Period1 Washout Washout Period (e.g., 10 days) Period1->Washout Analysis Bioanalysis: Measure Plasma Tetracycline (LC-MS/MS) Period1->Analysis Period2 Period 2: Administer R or T Collect Blood Samples Washout->Period2 Period2->Analysis PK Pharmacokinetic Analysis (Calculate AUC, Cmax) Analysis->PK Stats Statistical Comparison (90% Confidence Intervals) PK->Stats End Conclusion: Determine Bioequivalence Stats->End

Experimental workflow for a this compound bioequivalence study.

References

Identification and characterization of unknown lymecycline degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lymecycline Degradation Product Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of unknown this compound degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common degradation pathways for this compound?

A1: this compound, a tetracycline-class antibiotic, is susceptible to degradation under various conditions, primarily through hydrolysis, oxidation, and photolysis.[1][2][3] As a prodrug, this compound first hydrolyzes to tetracycline, formaldehyde, and L-lysine. The resulting tetracycline is then subject to further degradation. Key degradation pathways for tetracyclines include:

  • Epimerization: Reversible formation of the C4-epimer, 4-epitetracycline (ETC), which occurs most rapidly in weak acid conditions (pH 3-5).[4]

  • Dehydration: Under strong acidic conditions (below pH 2), tetracycline can undergo dehydration at the C6 position, leading to the formation of anhydrotetracycline (ATC).[4] This can be followed by epimerization to form 4-epianhydrotetracycline (EATC).[4]

  • Oxidation: The tetracycline structure is susceptible to oxidation, particularly when exposed to oxidizing agents like hydrogen peroxide or under photolytic conditions.[1][2] This can lead to the formation of various oxidative degradation products.

  • Thermal Degradation: High temperatures can accelerate degradation, leading to a variety of products.[1][5]

Q2: I am performing forced degradation studies on this compound, but I am not observing significant degradation. What could be wrong?

A2: If you are not observing the expected degradation, consider the following troubleshooting steps:

  • Inadequate Stress Conditions: The stress conditions may not be severe enough. Forced degradation studies aim to generate between 1% and 30% degradation.[2]

    • Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl/NaOH), increase the temperature (e.g., reflux at 60°C or higher), or extend the exposure time.[1][2] Note that tetracyclines can be relatively stable under alkaline conditions.[1]

    • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂) or the reaction time.[2]

    • Thermal Stress: Ensure the temperature is high enough (e.g., 105°C) and the duration is sufficient to induce degradation.[1]

  • Incorrect Sample Preparation: this compound's stability is pH-dependent. Ensure your sample is fully dissolved and that the pH of the solution is appropriate for the intended degradation pathway.

  • Analytical Method Not Stability-Indicating: Your analytical method may not be able to separate the degradation products from the parent this compound peak. It is crucial to develop and validate a stability-indicating method.[3]

Q3: How do I select an appropriate HPLC column and mobile phase for separating this compound and its degradation products?

A3: A stability-indicating HPLC method is essential for resolving this compound from its various degradation products.

  • Column Selection: Reversed-phase columns are most commonly used.

    • A C18 column is a good starting point for separating tetracyclines and their degradation products.[1]

    • For more complex mixtures, a PLRP-S (polymeric reversed-phase) column can offer different selectivity and is used in pharmacopeial methods for this compound analysis.[6][7]

  • Mobile Phase Selection:

    • The mobile phase typically consists of an aqueous component with an organic modifier like acetonitrile or methanol.[1][8]

    • pH control of the aqueous phase is critical. An acidic pH (around 2.5-3.5) is often used to ensure good peak shape for tetracyclines.[1][8] This can be achieved using buffers like phosphate or additives like formic acid or orthophosphoric acid.[1][8]

    • Complexing agents, such as EDTA (disodium edetate), are sometimes added to the mobile phase to prevent peak tailing caused by the interaction of tetracyclines with metal ions in the HPLC system or on the column.[6]

    • Gradient elution is often necessary to resolve all degradation products with varying polarities in a reasonable timeframe.[6]

Q4: My chromatogram shows several unknown peaks after a forced degradation study. How can I identify these degradation products?

A4: The identification and characterization of unknown degradation products typically involve a multi-step approach:

  • High-Resolution Mass Spectrometry (HRMS): Use LC-MS with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the unknown peaks. This allows you to propose elemental compositions for the degradation products.

  • Tandem Mass Spectrometry (MS/MS): Fragment the ions of the unknown peaks to obtain structural information. By comparing the fragmentation patterns of the degradation products to that of the parent drug, you can often identify the site of modification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, it is often necessary to isolate the degradation product using preparative HPLC and then analyze it by NMR (¹H, ¹³C, and 2D-NMR).[6]

  • Comparison with Known Impurities: Compare the retention times and mass spectra of your unknown peaks with those of known this compound or tetracycline impurities and reference standards if available. The European Pharmacopoeia lists several impurities for this compound (Impurities A-G and J).[5][6]

Q5: What are the known, specified impurities of this compound?

A5: The European Pharmacopoeia specifies several impurities for this compound, labeled A through G, as well as impurity J.[5][6][9] These include products of epimerization and dehydration, as well as substances related to the manufacturing process. For example, Impurity C is anhydrotetracycline and Impurity D is 4-epianhydrotetracycline.[1] Other identified impurities can arise from different degradation pathways or side reactions during synthesis.[6][9]

Data Presentation: Forced Degradation Conditions

The following table summarizes typical stress conditions used in forced degradation studies of tetracycline-class antibiotics and the expected types of degradation products.

Stress ConditionReagent/ParametersTypical DurationExpected Degradation Products
Acid Hydrolysis 0.1M - 1M HCl, 60°C - 80°C30 minutes - 8 hoursEpimers (4-epitetracycline), Dehydration products (anhydrotetracycline, 4-epianhydrotetracycline)[2][4]
Alkaline Hydrolysis 0.1M - 1M NaOH, 60°C - 80°C30 minutes - 8 hoursIsomerization and cleavage products. This compound shows less degradation under alkaline conditions compared to acidic or oxidative stress.[1]
Oxidation 3% - 30% H₂O₂, Room Temp - 60°C1 - 24 hoursVarious oxidative adducts, products of ring opening or modification.[1][2]
Thermal Degradation 80°C - 105°C (Solid State or Solution)24 - 72 hoursDehydration products, epimers, and other complex degradation products.[1][5]
Photodegradation Exposure to UV light (e.g., 254 nm) or a combination of UV/Visible light as per ICH Q1B guidelines.24 - 48 hoursOxidative products and other complex photoproducts.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Objective: To generate degradation products for the development of a stability-indicating analytical method and to understand the degradation pathways of this compound.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes

  • Heating block or water bath

  • UV chamber for photostability

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Heat the solution at 60°C for 2 hours.

    • At appropriate time points (e.g., 30, 60, 120 min), withdraw an aliquot, neutralize it with 1N NaOH, and dilute with mobile phase to the target concentration for analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Heat the solution at 60°C for 2 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 1N HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 6 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 105°C for 24 hours.

    • Separately, heat a solution of this compound at 70°C for 24 hours.

    • Dissolve/dilute the samples in mobile phase for analysis.

  • Photodegradation:

    • Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples alongside a control sample protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV or HPLC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA/UV detector.

Chromatographic Conditions (Example):

  • Column: PLRP-S, 250 x 4.6 mm, 8 µm[7]

  • Mobile Phase A: A mixture containing tert-butanol, dipotassium hydrogen phosphate, tetrabutylammonium hydrogen sulfate, and sodium edetate, with pH adjusted to 8.0. (Note: This is a complex, non-MS compatible mobile phase based on pharmacopeial methods).[6]

  • Alternative Mobile Phase B (MS-compatible): 0.1% Formic acid in Water

  • Alternative Mobile Phase C (MS-compatible): 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 60°C[6]

  • Detection Wavelength: 254 nm[6][7] or 359 nm[8]

  • Injection Volume: 20 µL

  • Gradient (Example for MS-compatible):

    • 0-2 min: 5% C

    • 2-20 min: 5% to 40% C

    • 20-25 min: 40% to 95% C

    • 25-28 min: 95% C

    • 28-30 min: 95% to 5% C

    • 30-35 min: 5% C

Procedure:

  • Prepare all solutions (mobile phase, standards, and samples).

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a blank (mobile phase), followed by standard solutions of this compound.

  • Inject the samples obtained from the forced degradation studies.

  • Process the chromatograms to determine the retention times, peak areas, and relative amounts of the parent drug and any degradation products.

Visualizations

G cluster_prep Sample Preparation & Stressing This compound This compound Drug Substance Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) This compound->Forced_Degradation Stressed_Samples Stressed Samples Mixture Forced_Degradation->Stressed_Samples HPLC_UV HPLC-UV Analysis (Method Development) Stressed_Samples->HPLC_UV LC_MS LC-MS Analysis (Accurate Mass) HPLC_UV->LC_MS Initial Screening LC_MSMS LC-MS/MS Analysis (Fragmentation) LC_MS->LC_MSMS Propose Formula Isolation Isolation via Preparative HPLC LC_MSMS->Isolation Identify Modification Site NMR NMR Analysis (Structure Elucidation) Isolation->NMR Purify Unknown Structure_ID Structure Identification of Unknown Degradant NMR->Structure_ID

Caption: Workflow for identification of unknown degradation products.

G cluster_hydrolysis Initial Hydrolysis cluster_degradation Tetracycline Degradation Pathways This compound This compound Tetracycline Tetracycline This compound->Tetracycline Hydrolysis Lysine L-Lysine This compound->Lysine Hydrolysis Formaldehyde Formaldehyde This compound->Formaldehyde Hydrolysis Epitetracycline 4-Epitetracycline (ETC) (Impurity E) Tetracycline->Epitetracycline Epimerization (Weak Acid, pH 3-5) Anhydrotetracycline Anhydrotetracycline (ATC) (Impurity C) Tetracycline->Anhydrotetracycline Dehydration (Strong Acid, pH < 2) Epianhydro 4-Epianhydrotetracycline (EATC) (Impurity D) Epitetracycline->Epianhydro Dehydration Anhydrotetracycline->Epianhydro Epimerization

Caption: Simplified degradation pathways of this compound.

References

Strategies to mitigate the development of bacterial resistance to lymecycline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to bacterial resistance to lymecycline.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A: this compound is a second-generation tetracycline antibiotic.[1] Its mechanism of action involves inhibiting bacterial protein synthesis.[2] The molecule is lipophilic, allowing it to diffuse through bacterial porin channels and cross the cell membrane.[3] Once inside the bacterium, this compound binds to the 30S ribosomal subunit.[2] This binding action prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which halts the addition of new amino acids to the growing peptide chain.[2] This disruption of protein synthesis has a bacteriostatic effect, meaning it stops bacteria from multiplying, allowing the host's immune system to clear the infection.[2]

Q2: What are the principal molecular mechanisms by which bacteria develop resistance to this compound and other tetracyclines?

A: Bacterial resistance to tetracyclines is well-documented and typically occurs through one of three primary mechanisms:[1]

  • Efflux Pumps: This is one of the most common resistance strategies. Bacteria acquire genes that code for membrane proteins which actively pump tetracycline out of the cell, preventing it from reaching its ribosomal target at a sufficient concentration.[4]

  • Ribosomal Protection: Bacteria can acquire genes that produce Ribosomal Protection Proteins (RPPs). These proteins interact with the ribosome and cause a conformational change that dislodges the bound tetracycline molecule from its target site, thereby allowing protein synthesis to resume.[5]

  • Enzymatic Inactivation: Some bacteria have evolved enzymes, such as tetracycline destructases, that chemically modify and inactivate the antibiotic molecule before it can bind to the ribosome.[1][6]

Mutations in the 16S rRNA, the binding site for tetracyclines, can also confer resistance, although this is less common in bacteria with multiple rRNA gene copies.[1]

Q3: How can combination therapy be used to overcome or prevent this compound resistance?

A: Combination therapy is a promising strategy to combat the development of antibiotic resistance.[7] The rationale is that the simultaneous occurrence of bacterial mutations conferring resistance to multiple drugs is less likely than resistance to a single drug.[7] For this compound, effective combination strategies often involve:

  • Pairing with Topical Agents: In dermatological applications, such as treating acne, combining oral this compound with topical treatments like benzoyl peroxide, azelaic acid, or retinoids is a common and effective approach.[8][9] This multi-pronged attack can reduce bacterial load and inflammation through different mechanisms, potentially lowering the selective pressure for resistance.

  • Combination with Other Antibiotics: While less common for standard acne treatment, in more severe or persistent infections, combining tetracyclines with other classes of antibiotics can be investigated. However, care must be taken to select combinations that exhibit synergy and do not have antagonistic effects.

  • Inhibitors of Resistance Mechanisms: A novel approach involves co-administering this compound with compounds that inhibit specific resistance mechanisms, such as tetracycline destructase inhibitors.[6] This strategy aims to restore the efficacy of the antibiotic against resistant strains.

Q4: What are the latest advancements in drug delivery systems to enhance this compound efficacy and combat resistance?

A: Novel drug delivery systems (DDS) are being developed to improve the therapeutic effectiveness of tetracyclines and tackle antibiotic resistance.[10] Key advancements include:

  • Nanoparticle-Based Systems: Integrating tetracyclines with nanomaterials (e.g., lipid, polymer, or carbon nanoparticles) can enhance solubility, stability, and targeted delivery.[5][10] This can lead to higher local concentrations of the drug at the site of infection, reducing systemic side effects and the likelihood of developing resistant strains.[10] For instance, tetracycline-conjugated carbon nanoparticles have been shown to inhibit bacterial efflux pumps, increasing antibacterial activity.[11]

  • Stimuli-Responsive DDS: These systems are designed for precise, controlled drug release at infection sites in response to specific triggers like pH changes, enzymes, or reactive oxygen species (ROS).[9][10]

  • Microparticle Systems: Microparticles are also being explored as versatile tools for drug delivery, which can be incorporated into other carrier systems to improve drug release profiles.[5]

Q5: Are there effective alternatives to this compound if resistance is observed or a concern?

A: Yes, several alternatives are available if this compound is ineffective or its long-term use is a concern. For acne treatment, these include:

  • Other Oral Antibiotics: Doxycycline and minocycline are other tetracycline-class antibiotics that may be considered.[8][12]

  • Topical Treatments: For mild to moderate acne, options include benzoyl peroxide, azelaic acid, and topical retinoids.[8]

  • Hormonal Therapies: For women with hormonal acne, oral contraceptives or spironolactone can be effective.[8][13] Spironolactone has been shown to be a safe and effective alternative to oral antibiotics for adult women with persistent acne.[13]

  • Non-Antibiotic Oral Agents: Oral zinc sulfate has been suggested as a valid alternative with comparable efficacy and tolerability for mild to moderate papulopustular acne.[14]

  • Professional Skin Treatments: Procedures like salicylic or pyruvic acid skin peels can help manage acne by reducing inflammation and clearing pores.[12]

Troubleshooting Guides

Issue 1: An experimental bacterial strain shows unexpected resistance to this compound.
Possible Cause Troubleshooting Step
Inaccurate Susceptibility Testing Verify the methodology. Ensure the correct concentration of the bacterial inoculum (e.g., 0.5 McFarland standard), proper medium (e.g., Mueller-Hinton agar), and correct incubation conditions (35°C ± 2°C, no CO2) were used.[15] Re-run the Kirby-Bauer disk diffusion or a broth microdilution MIC test with appropriate positive and negative controls.
Acquired Resistance Genes Perform PCR to screen for known tetracycline resistance genes (e.g., tet genes for efflux pumps or ribosomal protection). If a gene is detected, use DNA sequencing to check for mutations in the open-reading frame or promoter region that might explain the resistance phenotype.[16]
Upregulation of Intrinsic Resistance Quantify the expression of genes associated with intrinsic resistance mechanisms, such as multidrug efflux pumps, using Reverse Transcriptase-Quantitative PCR (RT-qPCR). Compare the expression levels in the resistant strain to a known susceptible strain. Increased expression may indicate the mechanism of resistance.[17]
Plasmid-Mediated Resistance Perform plasmid DNA extraction from the resistant strain. The presence of plasmids can be confirmed via agarose gel electrophoresis. These plasmids can then be sequenced or used in transformation experiments with a susceptible host to confirm that they carry the resistance determinant.
Issue 2: A combination therapy trial with this compound is not showing synergistic effects.
Possible Cause Troubleshooting Step
Antagonistic or Indifferent Interaction Perform a checkerboard assay to systematically evaluate the interaction between this compound and the partner drug. This will determine the Fractional Inhibitory Concentration (FIC) index and clarify if the interaction is synergistic, additive, indifferent, or antagonistic. An FIC index of ≤ 0.5 typically indicates synergy.
Suboptimal Dosing or Concentration Review the concentrations used in the experiment. The efficacy of combination therapy is often dose-dependent. The checkerboard assay will also help identify the optimal concentration range for synergy. Ensure the concentrations used are clinically and experimentally relevant.
Incorrect Mechanism of Action Pairing Re-evaluate the rationale for the drug combination. Synergistic effects are more likely when the drugs target different pathways or when one drug enhances the activity of the other (e.g., an efflux pump inhibitor combined with an antibiotic that is a substrate for that pump). Ensure the chosen partner drug's mechanism does not interfere with this compound's action.
Development of Resistance to the Partner Drug Perform susceptibility testing for the partner drug alone to ensure the bacterial strain has not developed resistance to it. The development of resistance to one component of a combination therapy can negate any potential synergistic effects.

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (AST) - Kirby-Bauer Disk Diffusion Method

This protocol determines the susceptibility or resistance of a bacterium to this compound.[18]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Pure bacterial culture (18-24 hours old)

  • Sterile saline or Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • This compound antibiotic disks (standard concentration)

  • Forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Methodology:

  • Inoculum Preparation: Aseptically select 4-5 well-isolated colonies of the test bacterium and suspend them in sterile saline or MHB.[19] Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[19][20]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the bacterial suspension.[19] Press the swab firmly against the inside wall of the tube to remove excess fluid.[20] Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60° after each application to ensure complete coverage.[20]

  • Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps or a disk dispenser, place the this compound antibiotic disk onto the surface of the agar.[19] Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and place them in an incubator at 35°C ± 2°C for 16-24 hours.[15][18] Do not incubate in a CO₂-enriched atmosphere, as it can alter the pH of the medium and affect the results.[15]

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters (mm).[19] Compare this diameter to the interpretive standards provided by organizations like the Clinical and Laboratory Standards Institute (CLSI) to classify the bacterium as Susceptible (S), Intermediate (I), or Resistant (R). A larger zone of inhibition indicates greater susceptibility.[18]

Protocol 2: Detection of Tetracycline Resistance Genes via PCR

This protocol outlines the general steps for detecting the presence of specific tetracycline resistance genes in a bacterial isolate.[16]

Materials:

  • Bacterial culture

  • DNA extraction kit

  • Primers specific to the target resistance gene (e.g., tet(A), tet(M))

  • PCR master mix (containing Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • Agarose gel, electrophoresis buffer (e.g., TBE or TAE)

  • DNA ladder and loading dye

  • Gel electrophoresis system and imaging equipment

Methodology:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit according to the manufacturer's instructions. Assess the quality and quantity of the extracted DNA using spectrophotometry.

  • PCR Amplification:

    • Prepare a PCR reaction mixture containing the extracted DNA template, forward and reverse primers for the target gene, PCR master mix, and nuclease-free water.

    • Include a positive control (DNA from a known resistant strain) and a negative control (nuclease-free water instead of template DNA).

    • Run the PCR in a thermocycler using an optimized program, which typically includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Agarose Gel Electrophoresis:

    • Prepare an agarose gel of appropriate concentration (e.g., 1.5-2.0%).

    • Mix the PCR products with loading dye and load them into the wells of the gel, alongside a DNA ladder.

    • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Analysis:

    • Visualize the DNA bands under UV light using a gel imaging system.

    • Determine the size of the amplified DNA fragments by comparing them to the DNA ladder.

    • The presence of a band of the expected size in the test sample indicates the presence of the target resistance gene.[16] The result can be confirmed by sequencing the PCR product.[16]

Visualizations

Diagram 1: this compound Mechanism and Resistance Pathways

Lymecycline_Mechanism cluster_Cell Bacterial Cell cluster_Ribosome 30S Ribosome cluster_Legend Legend Ribosome Protein Synthesis Lymecycline_in This compound Lymecycline_in->Ribosome Binds & Inhibits Efflux Efflux Pump (e.g., TetA) Enzyme Enzymatic Inactivation Lymecycline_in->Enzyme Degrades Lymecycline_pumped This compound Efflux->Lymecycline_pumped Pumps Out RPP Ribosomal Protection Protein (e.g., TetM) RPP->Ribosome Dislodges this compound Lymecycline_out This compound (Extracellular) Lymecycline_out->Lymecycline_in Enters Cell key1 Mechanism of Action key2 Resistance Mechanism

Caption: this compound's mechanism of action and key bacterial resistance strategies.

Diagram 2: Experimental Workflow for Antimicrobial Susceptibility Testing

AST_Workflow start Start: Pure Bacterial Culture inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->inoculum plate 2. Inoculate Mueller-Hinton Agar Plate inoculum->plate disk 3. Apply This compound Disk plate->disk incubate 4. Incubate (35°C, 16-24h) disk->incubate measure 5. Measure Zone of Inhibition (mm) incubate->measure interpret 6. Interpret Results (using CLSI standards) measure->interpret result Outcome: Susceptible, Intermediate, or Resistant interpret->result

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Diagram 3: Logic Diagram of Resistance Mitigation Strategies

Mitigation_Strategies cluster_approaches Primary Approaches cluster_combo_details Combination Details cluster_dds_details DDS Details cluster_alt_details Alternative Details goal Goal: Mitigate this compound Resistance combo Combination Therapy goal->combo dds Novel Drug Delivery Systems (DDS) goal->dds alt Alternative Therapies goal->alt topical With Topical Agents (e.g., Benzoyl Peroxide) combo->topical inhibitors With Resistance Inhibitors (e.g., Efflux Pump Inhibitors) combo->inhibitors nano Nanoparticles for Targeted Delivery dds->nano stimuli Stimuli-Responsive Release dds->stimuli other_abx Different Antibiotic Class alt->other_abx non_abx Non-Antibiotic Agents (e.g., Spironolactone, Zinc) alt->non_abx

Caption: Key strategic approaches to mitigate bacterial resistance to this compound.

References

Validation & Comparative

Lymecycline vs. Doxycycline: A Comparative Analysis for the Treatment of Inflammatory Acne

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals, this document provides an objective comparison of lymecycline and doxycycline in the management of inflammatory acne vulgaris. This analysis is supported by experimental data, detailed methodologies, and visualizations of key biological and experimental processes.

Clinical Efficacy

Both this compound and doxycycline are second-generation tetracycline antibiotics widely prescribed for moderate to severe inflammatory acne.[1] While both are considered effective, recent head-to-head trials provide nuanced insights into their comparative performance.

A 2023 randomized controlled study by Ponnurangam, et al. compared the efficacy of oral this compound (408 mg once daily) against oral doxycycline (100 mg twice daily), with both cohorts also applying topical 2.5% benzoyl peroxide gel. The study, involving 100 patients over 12 weeks, found that this compound demonstrated a superior and more rapid onset of action in patients with moderate to severe acne.[2][3]

Key findings from the study indicated statistically significant improvement in the this compound group at weeks 2, 8, and 10.[2][4] For severe acne grades, improvement was noted within 8 weeks for the this compound group, compared to approximately 12 weeks for the doxycycline group.[2][3] For less severe grades of acne, the efficacy of both drugs was found to be similar.[2]

Table 1: Comparative Efficacy Data (Ponnurangam, et al., 2023)
ParameterThis compound (408 mg/day) + 2.5% BPODoxycycline (100 mg bid) + 2.5% BPO
Patient Population 50 patients with acne vulgaris50 patients with acne vulgaris
Primary Assessment Indian Association of Acne (IAA) GradingIndian Association of Acne (IAA) Grading
Time to Significant Improvement (Severe Acne) ~8 weeks[2][3]~12 weeks[2][3]
Statistically Significant Improvement Points Weeks 2, 8, 10 (p<0.05)[3]Not specified
Overall Conclusion Superior efficacy in moderate-to-severe acne with earlier lesion reduction.[2][3]Effective, but with a slower onset of action in severe cases compared to this compound.[2]

Systematic reviews have often concluded that there is insufficient evidence to definitively support the superiority of one tetracycline over another for acne treatment.[5] However, this compound and doxycycline are frequently preferred due to their convenient once-daily dosing, which may improve patient adherence.[1][6]

Mechanism of Action

The therapeutic effects of this compound and doxycycline in acne are attributed to their dual antimicrobial and anti-inflammatory properties.

  • Antimicrobial Action: Both antibiotics are bacteriostatic, primarily against Cutibacterium acnes (C. acnes). They inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome complex.[1][7][8] This action halts bacterial proliferation, reducing the colonization of C. acnes within the pilosebaceous unit.

  • Anti-inflammatory Action: A crucial component of their efficacy is their ability to modulate inflammatory pathways, independent of their antimicrobial effects. This includes:

    • Inhibition of Pro-inflammatory Cytokines: Both drugs suppress key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[5][9]

    • Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines are known to inhibit MMPs, enzymes that contribute to tissue degradation and inflammation.[5]

    • Modulation of Leukocyte Chemotaxis: They can diminish the migration of polymorphonuclear leukocytes to sites of inflammation.[5][10]

Doxycycline, in particular, has been studied for its anti-inflammatory properties even at sub-antimicrobial doses.[1][11]

Tetracycline_Mechanism_of_Action cluster_0 Antimicrobial Action cluster_1 Anti-inflammatory Action Tetracycline Tetracycline 30S_Ribosomal_Subunit 30S Ribosomal Subunit Tetracycline->30S_Ribosomal_Subunit Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 30S_Ribosomal_Subunit->Protein_Synthesis_Inhibition C_acnes_Reduction Reduced C. acnes Colonization Protein_Synthesis_Inhibition->C_acnes_Reduction Acne_Improvement Improvement in Inflammatory Acne C_acnes_Reduction->Acne_Improvement Tetracycline_AntiInflam Tetracycline Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Tetracycline_AntiInflam->Cytokines MMPs ↓ Matrix Metalloproteinases (MMPs) Tetracycline_AntiInflam->MMPs Chemotaxis ↓ Neutrophil Chemotaxis Tetracycline_AntiInflam->Chemotaxis Inflammation_Reduction Reduced Inflammation Cytokines->Inflammation_Reduction MMPs->Inflammation_Reduction Chemotaxis->Inflammation_Reduction Inflammation_Reduction->Acne_Improvement

Figure 1: Dual mechanism of action for tetracyclines in acne.

Pharmacokinetics

The pharmacokinetic profiles of this compound and doxycycline influence their dosing and tissue penetration. This compound is a prodrug of tetracycline and is noted for its high water solubility.[3][5] Doxycycline is more lipophilic, which may enhance its penetration into the oily environment of the sebaceous glands.[12][13]

A comparative study in healthy volunteers provided the following insights:

Table 2: Pharmacokinetic Parameters
ParameterThis compound (300 mg)Doxycycline (100 mg)Reference
Classification Intermediate-acting tetracyclineIntermediate-acting tetracycline[14][15]
Serum Half-life (t½) ~10 hours~12 hours[14][15]
Peak Serum Concentration (Cmax) Higher than doxycycline (statistically significant from 3-9h post-dose)Lower than this compound[14][16]
Dermal Blister Fluid Concentration Higher than doxycycline (not statistically significant)Lower than this compound[14][16]
Absorption Readily absorbed; highly water-solubleMore lipophilic; absorption less affected by food[5][13]

Based on their half-lives, both drugs are considered 'intermediate-acting' tetracyclines, and twice-daily dosing has been suggested to maintain steady-state concentrations, although once-daily dosing is common in clinical practice.[14][15]

Safety and Tolerability

Both medications are generally well-tolerated. Common side effects include gastrointestinal disturbances such as nausea, abdominal pain, and diarrhea.[17][18] One of the most notable differences in their side effect profiles is photosensitivity, which is more commonly associated with doxycycline.[12][17]

Table 3: Comparative Safety Profiles
Adverse EventThis compoundDoxycycline
Gastrointestinal Upset Common (nausea, stomach pain, diarrhea)[17][18]Common (nausea, vomiting, diarrhea)[3][12]
Photosensitivity Rare[3]More frequent; patients should be counseled on sun protection[12][17]
Headache Common[17][18]Reported
Other Reported Side Effects In one study, 2.7% of patients experienced diarrhea that resolved with probiotics. No photosensitivity was reported.[3]Major side effects can include phototoxicity.[3]

Experimental Protocols

The methodologies employed in clinical trials are critical for interpreting their outcomes. The protocol for the Ponnurangam, et al. (2023) study provides a clear example of a direct comparative trial.

Protocol: Ponnurangam, et al. (2023)
  • Study Design: A randomized controlled study.[4]

  • Participants: 100 patients diagnosed with acne vulgaris.[2]

  • Intervention Groups:

    • Group A (n=50): Topical 2.5% benzoyl peroxide gel (once daily at night) + oral doxycycline 100 mg (twice daily).[2][4]

    • Group B (n=50): Topical 2.5% benzoyl peroxide gel (once daily at night) + oral this compound 408 mg (once daily).[2][4]

  • Duration: 12 weeks of treatment followed by a 12-week follow-up period.[2]

  • Efficacy Assessment: Acne severity was graded using the Indian Association of Acne (IAA) grading system at baseline and every two weeks for the 12-week treatment period.[2][4]

  • Primary Outcome: Reduction in the number and severity of acne lesions.[3]

Experimental_Workflow Start 100 Patients with Acne Vulgaris Randomization Randomization (n=50 per group) Start->Randomization GroupA Group A: Doxycycline (100mg bid) + 2.5% BPO Randomization->GroupA GroupB Group B: This compound (408mg od) + 2.5% BPO Randomization->GroupB Treatment 12-Week Treatment Period GroupA->Treatment GroupB->Treatment Assessment Bi-weekly Assessment (IAA Grading) Treatment->Assessment during FollowUp 12-Week Follow-up Treatment->FollowUp End Final Efficacy and Safety Analysis FollowUp->End

Figure 2: Workflow of a comparative clinical trial.

In Vitro Antimicrobial Susceptibility

The effectiveness of antibiotics is fundamentally linked to the susceptibility of the target pathogen. Studies measuring the Minimum Inhibitory Concentration (MIC) for C. acnes show that while resistance is a growing concern for some antibiotics, susceptibility to doxycycline and other tetracyclines generally remains high.

Table 4: In Vitro Susceptibility of C. acnes
AntibioticMIC Range / MIC90 (µg/mL)Resistance StatusReference
Doxycycline MIC90: 1.7No resistance found in a 2017 Thai study of 75 strains.[19]
Doxycycline -All 94 isolates in a 2024 Beijing study were susceptible.[20]
Tetracycline MIC90: 161.33% resistance found in the 2017 Thai study.[19]
Erythromycin MIC90: 25664% resistance found in the 2017 Thai study.[19]
Clindamycin MIC90: 25662.66% resistance found in the 2017 Thai study.[19]

Note: MIC90 is the minimum concentration required to inhibit the growth of 90% of isolates.

The high rates of resistance to macrolides like erythromycin and clindamycin underscore the continued importance of tetracyclines in acne management.[19][21] The consistent in vitro susceptibility of C. acnes to doxycycline supports its ongoing clinical use.[19][20]

Conclusion

Both this compound and doxycycline are effective oral antibiotics for the treatment of inflammatory acne, acting through both antimicrobial and anti-inflammatory mechanisms. While historically considered to have comparable efficacy, recent evidence from a head-to-head trial suggests that this compound may offer a more rapid reduction in lesion severity in patients with moderate to severe acne. Pharmacokinetic profiles differ slightly, but both are suitable for once or twice-daily dosing. The primary differentiating factor in safety is the higher incidence of photosensitivity associated with doxycycline. For researchers and developers, the choice between these agents may be influenced by the need for rapid onset of action versus tolerability profiles, particularly in patient populations with significant sun exposure.

References

Head-to-Head Clinical Trials of Lymecycline and Other Tetracyclines in the Treatment of Acne Vulgaris: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of lymecycline with other tetracycline-class antibiotics for the treatment of acne vulgaris, with a focus on head-to-head clinical trial data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.

Efficacy Comparison

The following tables summarize the quantitative efficacy data from head-to-head clinical trials comparing this compound with minocycline and doxycycline. A direct head-to-head clinical trial comparing this compound with tetracycline hydrochloride was not identified in the reviewed literature; however, this compound is a prodrug of tetracycline, and broader reviews suggest similar efficacy among all tetracyclines.[1]

Table 1: this compound vs. Minocycline in the Treatment of Acne Vulgaris

Efficacy OutcomeThis compoundMinocyclineStudy Details
Reduction in Inflammatory Lesions 50.6%52.2%12-week, multicenter, randomized, double-blind, double-dummy study in patients with moderately severe acne vulgaris.
Reduction in Non-Inflammatory Lesions 40.6%32.2%12-week, multicenter, randomized, double-blind, double-dummy study in patients with moderately severe acne vulgaris.
Reduction in Inflammatory Lesions 37.1% (from 20.1 to 12.6)37.1% (from 19.4 to 12.2)8-week, randomized, evaluator-blinded, parallel, prospective clinical trial in patients with mild to moderate facial acne vulgaris.
Reduction in Non-Inflammatory Lesions 9.5% (from 36.9 to 33.4)-0.5% (from 37.5 to 37.7)8-week, randomized, evaluator-blinded, parallel, prospective clinical trial in patients with mild to moderate facial acne vulgaris.

Table 2: this compound vs. Doxycycline in the Treatment of Acne Vulgaris

Efficacy OutcomeThis compound (with topical Benzoyl Peroxide)Doxycycline (with topical Benzoyl Peroxide)Study Details
Improvement in Acne Grade (IAA Grading) Statistically significant improvement at 2, 8, and 10 weeks (p-value 0.01, 0.01, and 0.007 respectively)Slower improvement compared to the this compound group12-week study in 100 patients with acne vulgaris.

Safety and Tolerability Comparison

Table 3: Adverse Events in Head-to-Head Clinical Trials

Adverse EventsThis compoundMinocyclineStudy Details
Treatment-Related Adverse Events 4.3% of recipients4.1% of recipients12-week study in patients with moderately severe acne vulgaris. The majority of events were mild.
Adverse Events 33.3% of patients (37 events, 15 gastrointestinal)42.9% of patients (55 events, 22 gastrointestinal)8-week study in patients with mild to moderate facial acne vulgaris.

Experimental Protocols

Below are detailed methodologies for key cited experiments.

This compound vs. Minocycline for Moderately Severe Acne Vulgaris
  • Study Design: A multicenter, randomized, double-blind, double-dummy study.

  • Patient Population: 144 patients with moderately severe acne vulgaris (acne score of 1-5 on the Leeds scale).

  • Treatment Regimen:

    • This compound group (n=71): 300 mg/day for 2 weeks, followed by 150 mg/day for 10 weeks.

    • Minocycline group (n=73): 100 mg/day for 2 weeks, followed by 100 mg every other day for 10 weeks.

  • Efficacy Assessment: Inflammatory, non-inflammatory, and total lesion counts were determined at baseline (week 0) and after 4, 8, and 12 weeks of treatment. Global efficacy was also assessed by the patient and investigator at the end of the study.

  • Safety Assessment: Recording and evaluation of all adverse events reported by the patients.

This compound vs. Doxycycline with Topical Benzoyl Peroxide for Acne Vulgaris
  • Study Design: A study involving 100 patients with acne vulgaris, divided into two groups.

  • Patient Population: 100 patients with acne vulgaris.

  • Treatment Regimen:

    • Group A (n=50): Topical 2.5% Benzoyl peroxide gel once daily at night and oral doxycycline 100mg twice a day for 12 weeks.

    • Group B (n=50): Topical 2.5% Benzoyl Peroxide gel once daily at night and oral this compound 408 mg once a day for 12 weeks.

  • Efficacy Assessment: The primary assessment was done using the Indian Association of Acne (IAA) grading at baseline and then every fortnight till 12 weeks. Patients were followed up for another 12 weeks after completion of the study.

  • Safety Assessment: Monitoring for any adverse reactions throughout the study period.

Visualizations

Experimental Workflow

G cluster_screening Patient Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_analysis Data Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound This compound Randomization->this compound Other Tetracycline (e.g., Minocycline, Doxycycline) Other Tetracycline (e.g., Minocycline, Doxycycline) Randomization->Other Tetracycline (e.g., Minocycline, Doxycycline) Follow-up Visits (e.g., Weeks 4, 8, 12) Follow-up Visits (e.g., Weeks 4, 8, 12) This compound->Follow-up Visits (e.g., Weeks 4, 8, 12) Other Tetracycline (e.g., Minocycline, Doxycycline)->Follow-up Visits (e.g., Weeks 4, 8, 12) Efficacy Assessment (Lesion Counts, IGA) Efficacy Assessment (Lesion Counts, IGA) Follow-up Visits (e.g., Weeks 4, 8, 12)->Efficacy Assessment (Lesion Counts, IGA) Safety Assessment (Adverse Events) Safety Assessment (Adverse Events) Follow-up Visits (e.g., Weeks 4, 8, 12)->Safety Assessment (Adverse Events) Statistical Analysis Statistical Analysis Efficacy Assessment (Lesion Counts, IGA)->Statistical Analysis Safety Assessment (Adverse Events)->Statistical Analysis

Caption: Generalized workflow for a head-to-head clinical trial of oral tetracyclines for acne vulgaris.

Pharmacological Signaling Pathways of Tetracyclines in Acne

G cluster_antimicrobial Antimicrobial Action cluster_antiinflammatory Anti-inflammatory Action Tetracyclines Tetracyclines Bacterial 30S Ribosomal Subunit Bacterial 30S Ribosomal Subunit Tetracyclines->Bacterial 30S Ribosomal Subunit Inhibition of Protein Synthesis Inhibition of Protein Synthesis Bacterial 30S Ribosomal Subunit->Inhibition of Protein Synthesis Reduced C. acnes Population Reduced C. acnes Population Inhibition of Protein Synthesis->Reduced C. acnes Population Reduced Inflammation Reduced Inflammation Reduced C. acnes Population->Reduced Inflammation Tetracyclines_AI Tetracyclines Inhibition of Matrix Metalloproteinases (MMPs) Inhibition of Matrix Metalloproteinases (MMPs) Tetracyclines_AI->Inhibition of Matrix Metalloproteinases (MMPs) Scavenging of Reactive Oxygen Species (ROS) Scavenging of Reactive Oxygen Species (ROS) Tetracyclines_AI->Scavenging of Reactive Oxygen Species (ROS) Inhibition of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Inhibition of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Tetracyclines_AI->Inhibition of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Reduced Neutrophil Chemotaxis Reduced Neutrophil Chemotaxis Tetracyclines_AI->Reduced Neutrophil Chemotaxis Reduced Tissue Damage & Inflammation Reduced Tissue Damage & Inflammation Inhibition of Matrix Metalloproteinases (MMPs)->Reduced Tissue Damage & Inflammation Reduced Oxidative Stress & Inflammation Reduced Oxidative Stress & Inflammation Scavenging of Reactive Oxygen Species (ROS)->Reduced Oxidative Stress & Inflammation Inhibition of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α)->Reduced Inflammation Reduced Neutrophil Chemotaxis->Reduced Inflammation

Caption: Dual mechanism of action of tetracyclines in acne: antimicrobial and anti-inflammatory pathways.[2]

References

A Comparative Guide to Validated Spectrophotometric Methods for Lymecycline Estimation in Bulk Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated spectrophotometric methods for the quantitative estimation of lymecycline in bulk drug form. The following sections present a direct comparison of a validated Ultraviolet (UV) spectrophotometric method specific to this compound and a widely applicable colorimetric (Visible) method used for closely related tetracyclines, which can be adapted for this compound analysis. This guide includes comprehensive data tables, detailed experimental protocols, and a workflow diagram to assist researchers in selecting the most suitable method for their analytical needs.

Method Comparison

The selection of an analytical method for drug estimation is critical and depends on various factors including sensitivity, accuracy, precision, and the availability of instrumentation. Here, we compare a direct UV spectrophotometric method and a colorimetric method based on complexation.

Data Presentation

The performance of two distinct spectrophotometric methods is summarized in the tables below. Method 1 outlines the parameters for a validated UV method for this compound. Method 2 details a common colorimetric method for tetracyclines, which is applicable to this compound due to the shared chromophoric structure within this class of antibiotics.

Table 1: Method 1 - UV Spectrophotometric Analysis of this compound [1][2]

ParameterResult
Wavelength (λmax) 270 nm[1][2]
Solvent/Diluent Diluent (specific composition not detailed in the source)[1][2]
Linearity Range 7.5 - 22.5 µg/mL[1][2]
Correlation Coefficient (r²) 0.999[1][2]
Accuracy (% Recovery) 99.71 - 100.09%[2]
Precision (% RSD) < 2.0%[2]
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported

Table 2: Method 2 - Colorimetric (Visible) Analysis of Tetracyclines (Adaptable for this compound) [3][4]

ParameterResult
Wavelength (λmax) 400 nm[3][4]
Reagent Cupric chloride in an alkaline medium[3][4]
Linearity Range 0 - 20 µg/mL[3][4]
Molar Absorptivity 1.99 x 10⁴ L·mol⁻¹·cm⁻¹ (for Tetracycline HCl)[4]
Sandell's Sensitivity 0.0241 µg/cm² (for Tetracycline HCl)[4]
Accuracy (% Recovery) Not Reported for this compound
Precision (% RSD) Not Reported for this compound
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported

Experimental Protocols

Detailed methodologies for the compared spectrophotometric techniques are provided below. These protocols are based on established and validated methods.

Method 1: UV Spectrophotometric Method for this compound

This method is based on the direct measurement of the ultraviolet absorbance of this compound in a suitable solvent.

1. Preparation of Standard Stock Solution:

  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and make up to the volume with the chosen diluent to obtain a concentration of 100 µg/mL.

2. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of dilutions ranging from 7.5 to 22.5 µg/mL by transferring appropriate aliquots into separate 10 mL volumetric flasks and diluting to the mark with the diluent.[1][2]

3. Spectrophotometric Measurement:

  • Measure the absorbance of the working standard solutions at 270 nm using a UV-Visible spectrophotometer, with the diluent as a blank.[1][2]

4. Calibration Curve and Quantification:

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the concentration of the unknown sample by measuring its absorbance and interpolating from the calibration curve.

Method 2: Colorimetric Method for Tetracyclines (Adaptable for this compound)

This method involves the formation of a colored complex between the tetracycline antibiotic and a metal ion, which is then measured in the visible region of the spectrum.

1. Preparation of Standard Stock Solution:

  • Prepare a standard stock solution of this compound (e.g., 100 µg/mL) in an appropriate solvent.

2. Preparation of Reagents:

  • Cupric Chloride Solution: Prepare a solution of cupric chloride in a suitable solvent.

  • Alkaline Medium: Prepare an alkaline solution (e.g., sodium hydroxide) to adjust the pH of the reaction mixture.

3. Color Development:

  • In a series of volumetric flasks, add varying aliquots of the this compound standard solution to cover the range of 0-20 µg/mL.[3][4]

  • To each flask, add the cupric chloride solution and the alkaline medium.

  • Allow the reaction to proceed for a specified time to ensure complete complex formation and color development.

4. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting yellowish-green complex at 400 nm against a reagent blank.[3][4]

5. Calibration Curve and Quantification:

  • Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of this compound.

  • The concentration of the analyte in the test sample can be determined from this curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the spectrophotometric estimation of this compound.

Spectrophotometric_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Weigh this compound Standard B Prepare Standard Stock Solution A->B D Prepare Sample Solution A->D C Prepare Working Standard Solutions B->C E Set Spectrophotometer to λmax C->E D->E F Measure Absorbance of Standards & Sample E->F G Plot Calibration Curve (Absorbance vs. Conc.) F->G H Determine Sample Concentration G->H Method_Comparison_Logic cluster_uv UV Method cluster_visible Visible Method UV_Start This compound in appropriate solvent UV_Measure Measure absorbance at 270 nm UV_Start->UV_Measure Result Quantification of this compound UV_Measure->Result Vis_Start This compound Solution Vis_Reagent + Cupric Chloride (Alkaline Medium) Vis_Start->Vis_Reagent Vis_Complex Formation of Yellowish-Green Complex Vis_Reagent->Vis_Complex Vis_Measure Measure absorbance at 400 nm Vis_Complex->Vis_Measure Vis_Measure->Result Start This compound Bulk Drug Start->UV_Start Start->Vis_Start

References

Comparative Analysis of the Phototoxic Potential of Lymecycline and Doxycycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phototoxic potential of two commonly prescribed tetracycline antibiotics, lymecycline and doxycycline. The information presented is based on available in vivo and in vitro experimental data to assist in informed decision-making during drug development and clinical application.

Executive Summary

Both this compound and doxycycline are known to have phototoxic potential, a common side effect of tetracycline antibiotics. However, current evidence from in vivo human studies consistently indicates that doxycycline exhibits a significantly higher phototoxic potency than this compound .[1] This difference is a critical consideration in clinical practice, particularly when prescribing these antibiotics to patients with a higher likelihood of sun exposure. The underlying mechanism for this phototoxicity involves the absorption of ultraviolet A (UVA) radiation by the drug molecules, leading to the generation of reactive oxygen species (ROS) that cause cellular damage.[2]

Data Presentation

The following table summarizes the available quantitative and qualitative data on the phototoxic potential of this compound and doxycycline. A significant gap in the current literature is the lack of publicly available, direct comparative in vitro phototoxicity data for this compound using standardized assays such as the 3T3 Neutral Red Uptake (NRU) test.

ParameterThis compoundDoxycyclineReference(s)
In Vivo Phototoxicity (Human Studies) Slight, non-significant to low-significance increase in erythema compared to placebo at UVA doses of 50, 75, and 100 J/cm².Substantial and highly significant increase in erythema compared to placebo at the same UVA doses. In one study, 4 out of 8 volunteers showed strong reactions.
In Vitro Phototoxicity (Cell Viability) Data from standardized assays like 3T3 NRU not readily available. One study using photohemolysis assay showed low hemolytic effect (7% at 100 µg/ml), suggesting lower phototoxic potential.EC50 (-UVA): 23.3 µM (G-361 melanoma cells) EC50 (+UVA): 11.5 µM (G-361 melanoma cells) Photo-Irritation Factor (PIF): >25 (in 3T3 NRU test)[3]
Mechanism of Action Presumed to be similar to other tetracyclines, involving ROS generation upon UVA exposure.Absorption of UVA radiation leads to the formation of excited-state molecules that generate ROS (e.g., singlet oxygen, superoxide anions), causing damage to cellular components like membranes and DNA, and potentially inducing apoptosis.[2][4]

Note: The EC50 values for doxycycline were obtained from a study on melanoma cell lines and may not be directly comparable to data from other cell types. The Photo-Irritation Factor (PIF) is a ratio of the EC50 value without UV exposure to the EC50 value with UV exposure; a PIF greater than 5 is considered indicative of phototoxic potential.

Experimental Protocols

In Vivo Human Phototoxicity Study

A representative experimental protocol for assessing phototoxicity in human volunteers, as described in the literature, is as follows:

  • Study Design: A double-blind, placebo-controlled, cross-over study is conducted with healthy volunteers.

  • Drug Administration: Participants receive daily oral doses of the test drug (e.g., this compound 600 mg twice daily, doxycycline 100 mg twice daily) or a placebo for a set period, typically 3 consecutive days.

  • UVA Irradiation: On the final day of drug administration, a designated area of the participants' skin is exposed to controlled doses of artificial long-wave ultraviolet radiation (UVA), for example, at 25, 50, 75, and 100 J/cm².

  • Assessment of Erythema: The resulting erythematous (redness) reactions are assessed at a specified time point after irradiation (e.g., 6 or 24 hours). Objective measurements are taken using skin reflectance spectrophotometry to quantify the change in skin color.

In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This is the standard regulatory-accepted in vitro method for assessing phototoxic potential.

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in 96-well plates.

  • Treatment: The cells are treated with a range of concentrations of the test substance for a defined period (e.g., 1 hour). Two identical plates are prepared for each test substance.

  • Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar light (UVA), while the other plate is kept in the dark.

  • Incubation: The treatment medium is replaced with culture medium, and the cells are incubated for 24 hours.

  • Cell Viability Assessment: Cell viability is determined by measuring the uptake of the vital dye Neutral Red. The concentration of the test substance that reduces cell viability by 50% (EC50) is calculated for both the irradiated and non-irradiated plates.

  • Data Analysis: The Photo-Irritation Factor (PIF) is calculated as the ratio of the EC50 without UVA to the EC50 with UVA. A PIF > 5 is indicative of phototoxic potential.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing phototoxicity and the proposed signaling pathway for tetracycline-induced phototoxicity.

Experimental_Workflow Experimental Workflow for Phototoxicity Assessment cluster_invivo In Vivo (Human Study) cluster_invitro In Vitro (3T3 NRU Assay) drug_admin Drug Administration (this compound/Doxycycline/Placebo) uva_exposure UVA Irradiation (Controlled Doses) drug_admin->uva_exposure erythema_assessment Erythema Assessment (Skin Reflectance Spectrophotometry) uva_exposure->erythema_assessment cell_culture Cell Culture (Balb/c 3T3 Fibroblasts) treatment Treatment with Drug (Various Concentrations) cell_culture->treatment irradiation UVA Irradiation vs. Dark Control treatment->irradiation viability_assay Cell Viability Assay (Neutral Red Uptake) irradiation->viability_assay data_analysis Data Analysis (EC50 and PIF Calculation) viability_assay->data_analysis

Caption: Workflow for in vivo and in vitro phototoxicity testing.

Signaling_Pathway Proposed Signaling Pathway for Tetracycline Phototoxicity cluster_trigger Initiation cluster_ros Cellular Response cluster_outcome Clinical Manifestation drug Tetracycline (this compound/Doxycycline) excited_drug Excited State Tetracycline drug->excited_drug Absorption uva UVA Radiation (320-400 nm) uva->excited_drug ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, Superoxide) excited_drug->ros Energy Transfer to O2 damage Cellular Damage (Membrane Lipids, DNA) ros->damage apoptosis Apoptosis damage->apoptosis inflammation Inflammatory Response damage->inflammation erythema Erythema (Sunburn-like Reaction) inflammation->erythema

Caption: Tetracycline phototoxicity signaling pathway.

References

A randomized, double-blind study comparing different lymecycline dosing regimens

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal randomized, double-blind study provides evidence that a once-daily 300 mg dose of lymecycline is as effective and safe as a 150 mg twice-daily regimen for the treatment of moderate to severe acne vulgaris. This comparison guide synthesizes the available data on these dosing regimens, offering researchers, scientists, and drug development professionals a concise overview of their comparative performance.

Efficacy Data Summary

A key clinical trial directly compared the two dosing regimens against a placebo over a 12-week period. The primary measure of efficacy was the reduction in inflammatory lesion counts. The study concluded that this compound 300 mg once daily was non-inferior to 150 mg twice daily at all evaluation points and superior to placebo throughout the study.[1][2][3]

While the full quantitative data from this head-to-head comparison is not publicly available, data from other studies provide context on the efficacy of this compound in treating acne.

Table 1: Comparison of this compound Dosing Regimens - Key Findings

Dosing RegimenOutcome vs. This compound 150 mg bidOutcome vs. Placebo
This compound 300 mg once daily (od)Non-inferior efficacySuperior efficacy

Table 2: Efficacy of this compound in the Treatment of Acne Vulgaris (Data from various studies)

StudyThis compound RegimenDurationReduction in Inflammatory LesionsReduction in Non-inflammatory Lesions
Grosshans et al.300 mg/day for 2 weeks, then 150 mg/day12 weeks50.6%40.6%

Safety and Tolerability

The comparative study found that drug-related adverse events were similar across all treatment groups (this compound 300 mg once daily, this compound 150 mg twice daily, and placebo).[1][2][3] Another study comparing this compound to minocycline reported that 4.3% of patients receiving this compound experienced treatment-related adverse events, the majority of which were mild.[4][5]

Table 3: Adverse Events Profile

StudyThis compound RegimenIncidence of Treatment-Related Adverse EventsNature of Adverse Events
Dubertret et al.300 mg od vs. 150 mg bidSimilar across all groupsNot specified in abstract
Grosshans et al.300 mg/day for 2 weeks, then 150 mg/day4.3%Mostly mild

Experimental Protocols

Study Design of the Head-to-Head Comparison (Dubertret et al., 2003)

This was a multicenter, randomized, double-blind, placebo-controlled study.[1]

  • Participants: 271 patients with moderate to severe acne vulgaris.[1][2][3]

  • Treatment Arms:

    • This compound 300 mg once daily + placebo once daily.[1][2][3]

    • This compound 150 mg twice daily.[1][2][3]

    • Placebo twice daily.[1][2][3]

  • Duration: 12 weeks.[1][2][3]

  • Primary Efficacy Variable: Reduction in inflammatory lesion counts at week 12.[1][2][3]

  • Safety Assessment: Monitoring and recording of adverse events.[1][2][3]

Experimental Workflow

G cluster_screening Screening & Enrollment cluster_randomization Randomization (Double-Blind) cluster_treatment 12-Week Treatment Period cluster_assessment Efficacy & Safety Assessment p1 271 Patients with Moderate to Severe Acne Vulgaris r1 Randomization p1->r1 t1 Group A: This compound 300 mg od + Placebo od r1->t1 t2 Group B: This compound 150 mg bid r1->t2 t3 Group C: Placebo bid r1->t3 a1 Primary Endpoint: Reduction in Inflammatory Lesions at Week 12 t1->a1 a2 Safety Assessment: Adverse Event Monitoring t1->a2 t2->a1 t2->a2 t3->a1 t3->a2

Caption: Experimental workflow of the randomized, double-blind, placebo-controlled study.

Conclusion

The available evidence from a randomized, double-blind clinical trial indicates that a once-daily 300 mg dose of this compound is a viable alternative to a twice-daily 150 mg dose, offering comparable efficacy and safety in the treatment of moderate to severe acne vulgaris.[1][2][3] This simplified dosing regimen may have the potential to improve patient compliance.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to Lymecycline Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of lymecycline, a tetracycline broad-spectrum antibiotic. Adherence to these procedures will help your institution remain compliant with regulations and build a culture of safety.

This compound, while a valuable tool in research, is classified as harmful if swallowed, a skin sensitizer, and may cause allergic reactions.[1][2] Therefore, its waste must be managed as hazardous chemical waste.

This compound Waste Profile

The following table summarizes the key hazard information for this compound, which dictates its handling and disposal requirements.

CharacteristicDescriptionSource
Chemical Name This compound[1][2]
CAS Number 992-21-2[1][2]
Hazard Classifications Acute toxicity - Oral (Category 4), Skin sensitization (Category 1), Acute toxicity - Inhalation (Category 4), Respiratory sensitization (Category 1)[1]
Hazard Statements H302: Harmful if swallowed, H317: May cause an allergic skin reaction, H332: Harmful if inhaled, H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1]
Disposal Statement Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1][2]

Procedural Guide for this compound Disposal

This step-by-step guide outlines the process for safely disposing of this compound waste in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Gloves: Chemically resistant gloves (e.g., nitrile) are required.[3]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard lab coat should be worn.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator must be used.[1][2][3]

Step 2: Waste Segregation

Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid this compound Waste:

    • This includes expired or unused pure this compound powder, and contaminated items such as weighing boats, contaminated paper towels, and gloves.

    • Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

  • Liquid this compound Waste:

    • This includes stock solutions and any other aqueous or solvent-based solutions containing this compound.

    • Collect in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[4]

  • Sharps:

    • Any needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container for incineration.[3]

Step 3: Waste Container Labeling

All hazardous waste containers must be labeled correctly to ensure proper handling and disposal.

  • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemicals present in the container.

  • Include the approximate concentration and volume.

  • Note the date when the waste was first added to the container.

Step 4: Storage of Waste

Store the labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure and away from general laboratory traffic.

  • Ensure containers are sealed to prevent spills or evaporation.

Step 5: Arranging for Disposal

This compound waste must be disposed of through a licensed hazardous waste management company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3][5]

  • Do not pour this compound waste down the drain.[2][6][7] Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria.[4][8]

  • Disposal must be in accordance with all local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Lymecycline_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat, Respirator if needed) start->ppe identify_waste Step 2: Identify Waste Type ppe->identify_waste solid_waste Solid Waste (e.g., powder, contaminated consumables) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, syringes) identify_waste->sharps_waste Sharps collect_solid Step 3: Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Step 3: Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Step 3: Collect in Labeled Sharps Container for Incineration sharps_waste->collect_sharps storage Step 4: Store Securely in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage contact_ehs Step 5: Contact EHS for Pickup by Licensed Waste Vendor storage->contact_ehs end_node End: Compliant Disposal contact_ehs->end_node

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Lymecycline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Lymecycline. It outlines critical personal protective equipment (PPE) protocols, operational procedures, and disposal plans to ensure a safe laboratory environment.

This compound, a tetracycline antibiotic, requires careful handling to minimize exposure and prevent potential health risks. Adherence to the following guidelines is mandatory for all personnel working with this compound.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment for Handling this compound

Exposure Route Required PPE Standard/Specification
Eye/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[2][3]
Skin Chemical-resistant gloves (e.g., nitrile)Inspected prior to use; conforming to EU Directive 89/686/EEC and EN 374[2][3]
Impervious, fire/flame-resistant lab coat or clothingTo prevent skin exposure[2][3]
Respiratory Full-face respiratorRequired if exposure limits are exceeded, irritation is experienced, or in case of inadequate ventilation[2][3]

II. Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step procedures must be followed.

A. Pre-Handling Preparations:

  • Training: Ensure all personnel have been trained on the specific hazards of this compound and have read the Safety Data Sheet (SDS).

  • Area Designation: Designate a specific, well-ventilated area for handling this compound.[2][3] An area with a chemical fume hood is highly recommended.

  • PPE Inspection: Before commencing any work, inspect all PPE for integrity. This includes checking gloves for tears or punctures and ensuring safety goggles are free from cracks.[3]

  • Emergency Equipment: Confirm the location and functionality of emergency equipment, including safety showers and eyewash stations.

B. Handling Procedures:

  • Donning PPE: Put on all required PPE as outlined in Table 1 before entering the designated handling area.

  • Weighing and Transfer: When handling this compound powder, perform these tasks in a chemical fume hood to avoid the formation of dust and aerosols.[3]

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to prevent splashing.

  • Avoid Contact: Exercise caution to avoid direct contact with skin, eyes, and clothing.

  • No Contaminated Items: Do not eat, drink, or smoke in the handling area.[2]

C. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and disposed of immediately.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[3]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2][3]

III. Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Table 2: this compound and Contaminated Waste Disposal Protocol

Waste Type Disposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., glassware, plasticware) Decontaminate by rinsing with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The cleaned labware can then be washed normally.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated, sealed hazardous waste container for incineration or other approved disposal method.
Spills For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable decontaminating agent. For large spills, evacuate the area and follow emergency procedures.

For general guidance on pharmaceutical disposal, participation in a drug take-back program is recommended where available.[4][5] If such a program is not accessible for laboratory waste, the primary method of disposal should be through a licensed hazardous waste management company.

IV. Visual Guides for Safety Protocols

To further clarify the procedural workflows, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step plan for waste disposal.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound task_assessment Assess Task and Potential for Exposure (e.g., weighing powder vs. handling solution) start->task_assessment ppe_base Standard Lab Attire: - Lab Coat - Closed-toe Shoes task_assessment->ppe_base decision_exposure Significant Inhalation Risk? ppe_respiratory Respiratory Protection: - Full-face Respirator decision_exposure->ppe_respiratory Yes proceed Proceed with Task decision_exposure->proceed No ppe_eye Eye Protection: - Safety Goggles with Side Shields ppe_base->ppe_eye ppe_skin Skin Protection: - Chemical-resistant Gloves ppe_eye->ppe_skin ppe_skin->decision_exposure ppe_respiratory->proceed

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Plan_Workflow cluster_waste_generation Waste Generation cluster_disposal_paths Disposal Paths cluster_final_disposal Final Disposal start Start: this compound Waste Generated decision_waste_type Identify Waste Type start->decision_waste_type disposal_solid Unused this compound Powder: - Collect in a labeled, sealed hazardous waste container. decision_waste_type->disposal_solid Solid disposal_ppe Contaminated PPE: - Place in a designated hazardous waste bag/bin. decision_waste_type->disposal_ppe PPE disposal_liquid Contaminated Liquid Waste: - Collect in a labeled, sealed hazardous waste container. decision_waste_type->disposal_liquid Liquid disposal_labware Contaminated Labware: - Decontaminate with appropriate solvent. - Collect rinsate as hazardous waste. decision_waste_type->disposal_labware Labware final_disposal Arrange for pickup by a licensed hazardous waste disposal service. disposal_solid->final_disposal disposal_ppe->final_disposal disposal_liquid->final_disposal disposal_labware->final_disposal

Caption: Step-by-Step Disposal Plan for this compound Waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.